2-Amino-4-chlorophenol hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
5471-76-1 |
|---|---|
Molecular Formula |
C6H7Cl2NO |
Molecular Weight |
180.03 g/mol |
IUPAC Name |
2-amino-4-chlorophenol;hydrochloride |
InChI |
InChI=1S/C6H6ClNO.ClH/c7-4-1-2-6(9)5(8)3-4;/h1-3,9H,8H2;1H |
InChI Key |
SYIVFRRXIIRPAO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)N)O.Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)O.Cl |
Other CAS No. |
5471-76-1 |
Related CAS |
95-85-2 (Parent) |
Synonyms |
2-amino-4-chlorophenol 2-amino-4-chlorophenol hydrochloride 2-amino-4-chlorophenol, sulfate(1:1) 4-chloro-2-aminophenol 5-chloro-2-hydroxyaniline |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for 2 Amino 4 Chlorophenol Hydrochloride
Classical and Contemporary Approaches to the Synthesis of 2-Amino-4-chlorophenol (B47367) Hydrochloride
The foundational route to 2-Amino-4-chlorophenol hydrochloride involves the chemical transformation of substituted nitroaromatics. This section explores the established and modern techniques employed for this synthesis.
Reduction of Nitro-Chlorophenol Precursors (e.g., 4-chloro-2-nitrophenol)
Catalytic hydrogenation is a widely adopted industrial technique for the reduction of nitroarenes due to its high efficiency and cleaner reaction profiles. This method involves the use of hydrogen gas or a hydrogen donor in the presence of a metal catalyst.
Raney nickel is a common catalyst for this transformation. For instance, 4-chloro-2-nitrophenol (B165678) can be dissolved in methanol (B129727) and hydrogenated using Raney nickel as the catalyst under a hydrogen pressure of 1.5 MPa. quickcompany.in After the reaction, the catalyst is filtered off and can be reused. quickcompany.in
Platinum-based catalysts , such as platinum on carbon (Pt/C), are also effective. One process describes the hydrogenation of 4-chloro-2-nitrophenol using 5% platinum (sulfided) on charcoal in methanol, stirred overnight under 55 psi of hydrogen pressure. quickcompany.in
Palladium on carbon (Pd/C) is another highly effective catalyst. Studies on the liquid-phase catalytic hydrogenation of 4-chloro-2-nitrophenol using a 5% Pd/C catalyst have been conducted to optimize reaction conditions. It was found that a temperature of 100 °C and a hydrogen pressure of 25 atm in methanol were suitable, achieving 96% selectivity at 87% conversion within 5 hours. acs.orgacs.org The reaction kinetics were determined to be first-order with respect to the nitro compound. acs.org
Hydrazine (B178648) hydrate (B1144303) serves as a hydrogen donor in transfer hydrogenation reactions. One method involves mixing 4-chloro-2-nitrophenol with activated carbon and heating the mixture in methanol. guidechem.com Hydrazine hydrate is then slowly added, and the reaction proceeds until the yellow color of the starting material disappears. guidechem.com Another patented method describes a reduction reaction using hydrazine hydrate in the presence of a catalyst system comprising activated carbon and ferric trichloride hexahydrate. google.comgoogle.com
Table 1: Comparison of Catalytic Hydrogenation Methods for 4-chloro-2-nitrophenol Reduction
| Catalyst System | Hydrogen Source | Solvent | Key Conditions | Reported Yield/Selectivity | Reference |
|---|---|---|---|---|---|
| Raney Ni | H₂ Gas | Methanol | 1.5 MPa H₂ pressure | Not specified | quickcompany.in |
| 5% Pt/C (sulfided) | H₂ Gas | Methanol | 55 psi H₂ pressure, overnight | Not specified | quickcompany.in |
| 5% Pd/C | H₂ Gas | Methanol | 100 °C, 25 atm H₂ pressure, 5h | 96% selectivity at 87% conversion | acs.orgacs.org |
| Activated Carbon / Hydrazine Hydrate | Hydrazine Hydrate | Methanol | Reflux | 76.7% yield | guidechem.com |
| Activated Carbon / FeCl₃·6H₂O / Hydrazine Hydrate | Hydrazine Hydrate | Inert organic solvent | Slow addition of hydrazine hydrate | High yield and purity claimed | google.comgoogle.com |
Classical reduction methods using metals in acidic media remain relevant, particularly in laboratory settings. These reactions, often referred to as dissolving metal reductions, are robust and well-established.
The Fe/HCl system , also known as the Béchamp reduction, is a traditional method for converting aromatic nitro compounds to primary amines. vedantu.com This process involves heating the nitro compound with finely powdered iron shavings in the presence of a small amount of hydrochloric acid. prepchem.comcommonorganicchemistry.com For the synthesis of 2-amino-4-chlorophenol, 4-chloro-2-nitrophenol is added to a heated mixture of iron powder, water, and hydrochloric acid. prepchem.com The reaction is complete when the odor of the nitrophenol disappears. The product is then isolated by making the solution basic to precipitate iron sludge, followed by filtration and acidification of the filtrate to crystallize the aminophenol. prepchem.com This method has been reported to yield approximately 90% of the theoretical amount. prepchem.com
The Sn/HCl system is another effective reagent for the chemoselective reduction of aromatic nitro groups, particularly in the presence of other reducible functional groups like carbonyls. scispace.com
Table 2: Metal-Mediated Reduction of 4-chloro-2-nitrophenol
| Reducing System | Key Reagents | Reaction Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| Béchamp Reduction | Fe powder, HCl, H₂O | Heating in a water bath | ~90% | prepchem.com |
| Tin/Acid Reduction | Sn, HCl | Acidic medium | Effective for selective reduction | scispace.com |
Multi-Step Synthetic Sequences and Intermediate Derivatization Strategies
While direct reduction of 4-chloro-2-nitrophenol is common, alternative multi-step syntheses starting from different precursors have also been developed. These routes can be advantageous if the primary precursors are unavailable or if specific substitution patterns are desired.
One such pathway begins with 2,5-dichloronitrobenzene. quickcompany.in This starting material is first hydrolyzed using a strong alkaline solution, such as sodium hydroxide, at elevated temperatures (120-150 °C) to produce 4-chloro-2-nitrophenol. quickcompany.in This intermediate is then isolated, purified, and subsequently reduced to 2-amino-4-chlorophenol using methods like catalytic hydrogenation with Raney nickel. quickcompany.in
Another multi-step approach involves the synthesis of a related compound, 2-amino-4-chlorophenol-6-sulfonic acid. This synthesis starts with p-dichlorobenzene, which undergoes sulfonation and nitration to yield sodium-2-nitro-1,4-dichloro-benzene-6-sulfonate. njit.edu This intermediate is then hydrolyzed to sodium-2-nitro-4-chlorophenol-6-sulfonate, which is finally reduced to the target sulfonic acid derivative using either metal-mediated reduction (e.g., stannous chloride and HCl) or catalytic hydrogenation. njit.edu
Direct Functionalization and Selective Substitution Reactions for Aminophenol Synthesis
Modern synthetic organic chemistry seeks to develop more direct and efficient methods for constructing complex molecules, bypassing traditional multi-step sequences. While the reduction of a nitro precursor is the dominant route to 2-amino-4-chlorophenol, research into direct functionalization offers potential future alternatives for synthesizing substituted aminophenols.
Recent advancements have focused on the dehydrogenative synthesis of N-functionalized 2-aminophenols from readily available cyclohexanones and amines. nih.govresearchgate.net These methods use oxidants like 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) to incorporate amino and hydroxyl groups into an aromatic ring in a single step, avoiding the challenges associated with stepwise arene modifications. nih.gov Although not yet specifically detailed for 2-amino-4-chlorophenol, these strategies represent a frontier in aminophenol synthesis that could potentially be adapted for this specific target. The development of C-H manipulation techniques, which allow for the direct hydroxylation or amination of aniline (B41778) or phenol (B47542) derivatives, also presents a promising, though challenging, avenue for future synthetic strategies. nih.gov
Advanced Catalytic Systems in this compound Synthesis
Research into advanced catalytic systems aims to improve the efficiency, selectivity, and sustainability of the reduction of nitroarenes. These systems often involve novel catalyst materials, such as metallic nanoparticles and supported catalysts, which offer enhanced activity and reusability. mdpi.com
Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are particularly advantageous for industrial applications due to their ease of separation and recycling. nih.gov Examples include:
Mesoporous Nanoparticles : Silver and TiO₂ nanoparticle assemblies have been shown to be highly active for the reduction of nitroarenes. nih.gov Similarly, mesoporous magnetic CoPt nanowires have demonstrated exceptional catalytic activity for the hydrogenation of 4-nitrophenol, outperforming many state-of-the-art catalysts. csic.esrsc.org
Supported Nanoparticles : Embedding nanoparticles into support materials like polymers, metal-organic frameworks, or carbon-based materials improves stability and prevents deactivation. mdpi.com Gold nanoparticles supported on porous γ-Al₂O₃ have been used as a reusable catalyst for 4-nitrophenol reduction. nih.gov
Bimetallic Catalysts : The combination of two different metals can create a synergistic effect, enhancing catalytic performance. Pt-Sn/Al₂O₃ and Pt-Pb/SiO₂ have been used for the conversion of nitrobenzene (B124822) to p-aminophenol, a related transformation. researchgate.net
These advanced systems, while often demonstrated on model compounds like 4-nitrophenol, offer significant potential for optimizing the synthesis of 2-amino-4-chlorophenol by providing higher activity, better selectivity, and improved catalyst longevity. mdpi.comnih.gov
Transition Metal Catalysis for C-N and C-Cl Bond Formation
Transition metal catalysis is a cornerstone in the synthesis of 2-Amino-4-chlorophenol, primarily facilitating the formation of the C-N bond through the reduction of the nitro group. The C-Cl bond is typically incorporated in the starting material, such as 4-chlorophenol or 2,5-dichloronitrobenzene, rather than being formed catalytically in the final steps.
Catalytic hydrogenation stands out as a widely used industrial method, offering high efficiency and cleaner reaction profiles compared to older stoichiometric reduction methods. This process involves reacting the precursor, 4-chloro-2-nitrophenol, with hydrogen gas in the presence of a metal catalyst. Noble metals, particularly platinum supported on carbon (Pt/C), are effective catalysts for this transformation, often conducted in an acidic medium. arxiv.orgresearchgate.net This method is advantageous as it is often a single-step reaction and is considered more environmentally friendly. arxiv.orgresearchgate.net
Another approach involves using a catalyst system of activated carbon and ferric trichloride hexahydrate with hydrazine hydrate as the reducing agent. google.comgoogle.com This method has been shown to be effective, with the added benefit that the catalyst can be recovered and recycled multiple times, enhancing the sustainability of the process. google.comgoogle.com
Furthermore, modern cross-coupling reactions, though more commonly associated with building more complex molecules, highlight the power of transition metal catalysis in C-N bond formation. Palladium- and copper-based catalyst systems have been developed for the selective N-arylation of aminophenols, demonstrating the versatility of these metals in forming carbon-nitrogen bonds under specific conditions. nih.gov While not a standard method for producing the parent 2-Amino-4-chlorophenol, these advanced techniques underscore the potential of transition metal catalysis in creating derivatives and more complex structures from this basic building block.
Table 1: Comparison of Transition Metal-Based Catalytic Systems for Aminophenol Synthesis
| Catalytic System | Precursor | Reducing Agent | Key Advantages |
|---|---|---|---|
| Platinum on Carbon (Pt/C) | 4-chloro-2-nitrophenol | Hydrogen Gas (H₂) | High efficiency, clean process, single-step reaction. arxiv.orgresearchgate.net |
| Activated Carbon / FeCl₃·6H₂O | 2-chloro-4-nitrophenol | Hydrazine Hydrate | Recyclable catalyst, high yield and purity. google.com |
| Iron Powder / Acid | 4-chloro-2-nitrophenol | Iron (Fe) | Established method, inexpensive reagents. prepchem.com |
Organocatalytic Methodologies for Selective Transformations
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. While this field has seen significant growth, specific applications for the direct synthesis of this compound are not extensively documented in current literature. However, the principles of organocatalysis offer potential pathways for selective transformations of the aminophenol molecule. For instance, aminophenol derivatives themselves can act as organocatalysts in reactions like the asymmetric allylation of imines, where they facilitate high enantioselectivity. beilstein-journals.orgresearchgate.net This suggests the potential for developing selective reactions, such as acylation or alkylation, on the 2-Amino-4-chlorophenol scaffold using chiral organocatalysts to produce valuable, non-racemic derivatives.
Biocatalytic Approaches in Regio- or Enantioselective Synthesis
Biocatalysis leverages the high selectivity of enzymes and microorganisms to perform chemical transformations under mild conditions. For the synthesis of aminophenols, biocatalytic methods present a green alternative to traditional chemical reductions.
One promising approach is the use of bacterial strains to reduce nitroaromatic compounds. For example, a strain of Group D Streptococci has been shown to catalyze the reduction of o-nitrophenols to the corresponding o-aminophenols with broad substrate specificity. dtic.mil This bioreduction pathway is an attractive alternative to chemical methods that often require harsh conditions and produce significant waste. dtic.mil
A novel chemoenzymatic strategy combines the strengths of metal catalysts and biocatalysts. This system uses zinc powder to reduce a nitroaromatic compound to a hydroxylamine intermediate, which is then enzymatically converted to the final ortho-aminophenol product by an immobilized hydroxylaminobenzene mutase. rsc.org This continuous flow-through system demonstrates high conversion efficiency and represents an innovative approach to synthesizing aminophenols. rsc.org Enzymes such as phenoxazinone synthase are also known to catalyze the oxidation of o-aminophenols, indicating the broad potential of enzymatic catalysis for transformations involving this class of compounds. researchgate.netacs.org
Green Chemistry Principles and Sustainable Synthesis Protocols for this compound
The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable industrial processes. These principles focus on reducing waste, using less hazardous materials, and improving energy efficiency. yale.edurjpn.org
Solvent-Free and Alternative Solvent Methodologies (e.g., water/ethanol mixtures)
The choice of solvent is a key consideration in green chemistry. Many traditional syntheses of 2-Amino-4-chlorophenol utilize water as the reaction medium, particularly for the reduction of 4-chloro-2-nitrophenol. prepchem.com Water is an ideal green solvent due to its non-toxicity, availability, and safety. Methanol is also used in some synthetic preparations. guidechem.com The use of aqueous media or simple alcohol-water mixtures aligns with the principle of using safer solvents and auxiliaries. solubilityofthings.com In contrast, some older methods or specific steps, like chlorination, may use inert organic solvents such as ethylene dichloride, which are less environmentally benign. google.com The trend is toward eliminating such solvents in favor of greener alternatives.
Atom Economy and Waste Minimization Strategies in Synthesis
Atom economy is a measure of how efficiently reactants are converted into the final product. greenchemistry-toolkit.org Synthetic routes with high atom economy are inherently less wasteful.
The traditional iron-acid reduction of nitrophenols has a poor atom economy, as it generates large quantities of iron oxide sludge as a byproduct. arxiv.orggoogle.com In contrast, catalytic hydrogenation offers a significantly higher atom economy:
C₆H₄ClNO(NO₂) + 3H₂ → C₆H₄ClNO(NH₂) + 2H₂O
In this ideal reaction, the only byproduct is water, making it a highly atom-economical process.
Waste minimization strategies are also critical. A key strategy is the use of recyclable catalysts. For example, a patented method using a combination of activated carbon and ferric trichloride hexahydrate for the reduction step allows the catalyst to be recovered and reused for at least ten cycles, significantly reducing solid waste. google.comgoogle.com This approach not only minimizes waste but also lowers production costs. patsnap.com
Table 2: Green Chemistry Analysis of Synthesis Routes to 2-Amino-4-chlorophenol
| Synthesis Route | Key Reagents | Solvents | Waste Products | Green Chemistry Considerations |
|---|---|---|---|---|
| Iron-Acid Reduction | Iron, Hydrochloric Acid | Water | Iron oxide sludge, excess acid | Poor atom economy, significant solid waste generation. arxiv.orgprepchem.com |
| Catalytic Hydrogenation | H₂, Pt/C catalyst | Water, Acidic Medium | Water | High atom economy, minimal waste, environmentally friendly. arxiv.orgresearchgate.net |
Energy Efficiency and Sustainable Reaction Conditions (e.g., ultrasound irradiation)
Designing for energy efficiency involves minimizing the energy requirements of a chemical process, for example by conducting reactions at ambient temperature and pressure. yale.edu Many of the reduction processes for synthesizing 2-Amino-4-chlorophenol require heating, often in a boiling water bath or to temperatures around 95-100°C, to achieve a reasonable reaction rate. google.comprepchem.com
While the application of ultrasound irradiation (sonochemistry) for the synthesis of 2-Amino-4-chlorophenol is not well-documented, it represents a potential area for process intensification. Ultrasound can enhance reaction rates and yields in various chemical processes, often at lower temperatures than conventional heating methods, thereby improving energy efficiency. Its application could represent a future direction for the sustainable synthesis of this compound.
Mechanistic Investigations of Reactions Involving 2 Amino 4 Chlorophenol Hydrochloride
Mechanistic Studies of Amine and Phenol (B47542) Group Reactivity
The reactivity of 2-Amino-4-chlorophenol (B47367) is fundamentally dictated by the interplay between its amino (-NH2) and hydroxyl (-OH) functional groups, influenced by the electron-withdrawing chloro substituent on the aromatic ring.
Protonation and Deprotonation Equilibria and Their Impact on Reactivity
2-Amino-4-chlorophenol hydrochloride, being the salt of a weak base, exhibits distinct protonation and deprotonation equilibria in aqueous solutions, which significantly affects its solubility and reactivity. The compound is amphoteric, meaning it can react as either an acid or a base. quora.com
Conversely, in a basic or alkaline medium, the phenolic hydroxyl group can be deprotonated to form a phenoxide anion (-O-). quora.com The resulting phenoxide is stabilized by resonance, where the negative charge is delocalized over the aromatic ring.
These equilibria are crucial in various applications. For instance, in acid/base extractions, the protonated form is highly hydrophilic and will preferentially partition into the aqueous phase. quora.com The state of protonation directly influences the nucleophilicity of the amino group and the electron-donating or -withdrawing nature of the hydroxyl group, thereby controlling the compound's reaction pathways. The pH of the solution determines the extent of protonation or deprotonation of an ionizable group relative to its pKa value. quora.com
Oxidation-Reduction Mechanisms Involving Aromatic Amine and Hydroxyl Groups
The aromatic amine and hydroxyl groups of 2-Amino-4-chlorophenol are susceptible to oxidation, leading to a variety of products through complex mechanisms. The presence of both groups on the same ring leads to intricate redox chemistry.
Studies on the electrochemical oxidation of the related compound p-aminophenol show that the reaction proceeds via a two-step, one-electron transfer process. ustc.edu.cn The amino group is generally oxidized first, before the hydroxyl group. ustc.edu.cn The initial oxidation product is a radical cation, which can then undergo further reactions. ustc.edu.cn The final stable oxidation product is identified as quinonimine. ustc.edu.cn During this process, the formation of dimers is also detected. ustc.edu.cn
The oxidation of p-aminophenol in an ammoniacal medium with hydrogen peroxide, simulating processes like hair dyeing, has been shown to produce intermediates including a semi-quinoneimine radical and quinoneimine, which can then form dimers, trimers, and tetramers through an autoxidation mechanism. nih.gov Similarly, iron-catalyzed reactions of aminophenols can lead to oxidative oligomerization, forming nitrogen-containing colored products. nih.gov
The oxidation of chlorophenols has also been studied extensively. On manganese oxide surfaces, the rate of oxidation is influenced by pH and the position of the chloro substituent. acs.org A proposed mechanism involves the adsorption of the chlorophenol onto the oxide surface, followed by electron transfer. acs.org The electrochemical oxidation of 2,6-dichlorophenol, for example, proceeds through a stable phenoxyl radical intermediate which then dimerizes to form a quinone ether. uark.edu Enzymatic oxidation of chlorophenols, for instance by laccases, results in oxidative coupling of the phenolic compounds. nih.gov
Computational Chemistry Approaches to Reaction Mechanism Elucidation
Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level, offering insights that are often difficult to obtain through experimental methods alone.
Density Functional Theory (DFT) Calculations for Transition States
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure and energetics of molecules. It is particularly useful for locating transition states and calculating activation energies, which are crucial for understanding reaction kinetics.
For aminophenol isomers, DFT calculations using the B3LYP method have been employed to determine various thermodynamic parameters, such as standard enthalpies of formation, which are in excellent agreement with experimental data. researchgate.net Such studies can also be used to analyze the stability of different isomers and their corresponding radicals formed during reactions. researchgate.net For instance, calculations of bond dissociation energies (BDE) and ionization potentials (IP) for aminophenol regioisomers help to predict their reactivity, with lower values indicating a more reactive and less stable compound. researchgate.netingentaconnect.com
While specific DFT studies on the transition states of reactions involving this compound are not widely published, the methodology has been successfully applied to related systems. For example, a combined Quantum Mechanics/Molecular Mechanics (QM/MM) study on aminophenol oxidation utilized DFT to identify the rate-determining step and calculate its activation energy. physchemres.org These approaches could be directly applied to elucidate the transition states in the oxidation or other reactions of 2-Amino-4-chlorophenol, providing detailed mechanistic pathways.
Table 1: Calculated Quantum Chemical Properties for Aminophenol Isomers (DFT B3LYP/6-311G(d,p))
This table presents data for the parent aminophenol isomers as a proxy for understanding the relative properties that would be further modified by the chloro-substituent.
| Property | p-Aminophenol | m-Aminophenol | o-Aminophenol |
| Total Energy (Hartree) | -324.62 | -324.61 | -324.61 |
| HOMO Energy (eV) | -5.14 | -5.41 | -5.31 |
| LUMO Energy (eV) | -0.27 | -0.19 | -0.16 |
| Energy Gap (eV) | 4.87 | 5.22 | 5.15 |
| Data sourced from a DFT study on substituted phenols. imist.ma |
Quantum Chemical Descriptors for Reactivity Prediction
Quantum chemical descriptors are numerical values calculated from the electronic structure of a molecule that can be correlated with its chemical reactivity. These descriptors provide a quantitative basis for predicting how a molecule will behave in a chemical reaction.
Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) energy relates to the ability to donate electrons (nucleophilicity), while the Lowest Unoccupied Molecular Orbital (LUMO) energy relates to the ability to accept electrons (electrophilicity). A smaller HOMO-LUMO energy gap generally implies higher reactivity. imist.ma
Ionization Potential (IP) and Electron Affinity (EA): IP is the energy required to remove an electron, and EA is the energy released when an electron is added. These are directly related to a molecule's susceptibility to oxidation and reduction, respectively. researchgate.net
Chemical Hardness and Softness: Hardness (η) is a measure of resistance to change in electron distribution. Softer molecules are generally more reactive. imist.ma
Electrophilicity and Nucleophilicity Indices: These global indices provide a quantitative measure of a molecule's propensity to act as an electrophile or nucleophile. imist.ma
Bond Dissociation Energy (BDE): The energy required to break a specific bond homolytically. For phenols and anilines, the O-H and N-H BDEs are critical for predicting antioxidant activity and reactivity in hydrogen abstraction reactions. researchgate.net
For example, studies on aminophenol isomers have used descriptors like IP and BDE to show that the 4-aminophenol (B1666318) isomer is more reactive and less stable than the 3-aminophenol (B1664112) isomer. researchgate.net The presence of the electron-withdrawing chlorine atom in 2-Amino-4-chlorophenol would be expected to increase its ionization potential and affect the electron density distribution, thereby modifying its reactivity profile compared to the unsubstituted aminophenol. mdpi.com
Advanced Spectroscopic and Analytical Methodologies Applied to 2 Amino 4 Chlorophenol Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. While basic 1D NMR (¹H and ¹³C) provides fundamental information about the chemical environment of atoms chemicalbook.comchemicalbook.com, advanced NMR methodologies offer deeper insights into the molecule's conformation, interactions, and solid-state properties.
Advanced 2D NMR Techniques (e.g., NOESY, ROESY, DOSY for supramolecular interactions, conformational analysis)
Two-dimensional (2D) NMR techniques are powerful for resolving complex spectra and revealing through-space and through-bond correlations between nuclei, which are critical for detailed structural elucidation.
Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals of different species in a mixture based on their diffusion rates. In the context of 2-Amino-4-chlorophenol (B47367) hydrochloride, DOSY is particularly useful for studying supramolecular interactions, such as self-association or binding to other molecules in solution. By measuring the diffusion coefficient, one can determine if aggregates are formed and estimate their effective size.
| Technique | Application to 2-Amino-4-chlorophenol hydrochloride | Information Gained |
| NOESY/ROESY | Determination of through-space proximities between -NH₃⁺, -OH, and aromatic protons. | Conformational preferences, intramolecular hydrogen bonding patterns, and spatial arrangement of substituents. |
| DOSY | Measurement of the diffusion coefficient in various solvents. | Analysis of self-association, aggregation, and formation of supramolecular complexes. |
Solid-State NMR Spectroscopy for Polymorph and Crystal Structure Analysis (Methodological)
Solid-state NMR (ssNMR) spectroscopy is a crucial technique for characterizing materials in their solid form, providing information that is complementary to X-ray crystallography. dur.ac.uk For a compound like this compound, ssNMR is essential for identifying and distinguishing between different polymorphic forms, which can have different physical properties.
The methodology involves spinning the sample at a "magic angle" (MAS) to average out anisotropic interactions and obtain higher resolution spectra. nih.gov Cross-polarization (CP) techniques are often used to enhance the signal of less abundant nuclei like ¹³C by transferring magnetization from abundant ¹H nuclei.
A key aspect of the ssNMR spectrum of this compound is the influence of quadrupolar nuclei, specifically ¹⁴N in the amino group and ³⁵/³⁷Cl on the aromatic ring. dur.ac.uk These nuclei can cause significant broadening of the resonance signals of adjacent carbon atoms, an effect that can be valuable for spectral assignment. dur.ac.uk Furthermore, ³⁵Cl ssNMR can be used directly as a sensitive probe to fingerprint the local environment of the chloride counter-ion, which is highly effective for identifying different polymorphic forms or hydrates of hydrochloride salts in both bulk and formulated pharmaceutical products. rsc.org
Dynamic NMR Studies for Conformational Dynamics and Exchange Processes
Dynamic NMR (DNMR) is used to study chemical processes that occur on the NMR timescale, allowing for the determination of kinetic parameters such as activation energies and rates of exchange. For this compound, several dynamic processes could be investigated:
Proton Exchange: The protons on the ammonium (B1175870) (-NH₃⁺) and hydroxyl (-OH) groups can exchange with each other and with solvent molecules. DNMR can monitor this exchange by observing the coalescence of their distinct signals as the temperature is increased. The rate of this exchange is often pH and solvent-dependent.
Rotational Dynamics: Restricted rotation around the C-N or C-O bonds might occur at low temperatures. DNMR could be used to measure the energy barrier to rotation by analyzing the changes in the NMR spectrum over a range of temperatures.
These studies provide critical information about the molecule's flexibility and the stability of its different conformational states.
Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Isotope Labeling Studies
Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. Advanced MS methods are vital for confirming molecular formulas and elucidating chemical structures through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Formula Confirmation (Methodological Focus)
High-resolution mass spectrometry, typically performed using Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) analyzers, provides extremely accurate mass measurements (typically with an error of <5 ppm). mdpi.com This precision allows for the unambiguous determination of a compound's elemental formula.
For this compound, the protonated molecule [M+H]⁺ would be analyzed. The theoretical exact mass of the neutral molecule (C₆H₆ClNO) is 143.01379 Da. nih.gov HRMS would measure the m/z of the protonated ion (C₆H₇ClNO⁺) with high precision, allowing its elemental composition to be confirmed and distinguished from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). This capability is critical for impurity identification and verification of synthesis products. mdpi.com The presence of chlorine is also readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would be clearly resolved in an HRMS spectrum.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Mechanisms and Product Identification (e.g., electrospray ionization)
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. nih.gov An analytical method for measuring 2-amino-4-chlorophenol in water, based on solid-phase extraction followed by HPLC coupled with tandem mass spectrometry and electrospray ionization (ESI-MS/MS), has been developed. who.intulisboa.pt
In a typical ESI-MS/MS experiment, the parent ion of 2-Amino-4-chlorophenol (the protonated molecule, m/z 144 for the ³⁵Cl isotope) is selected in the first mass analyzer. It is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller fragment ions. unito.it These fragment ions are then analyzed in the second mass analyzer. The resulting fragmentation pattern is a fingerprint that is characteristic of the molecule's structure.
Based on the known mass spectrum and general fragmentation rules for similar compounds, a plausible fragmentation pathway can be proposed. chemicalbook.comresearchgate.net
Proposed MS/MS Fragmentation of [2-Amino-4-chlorophenol+H]⁺ Precursor Ion (m/z): 144 (for ³⁵Cl)
| Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure/Identity |
| 126 | H₂O (18 Da) | Loss of the hydroxyl group and a proton. |
| 115 | CO + H (29 Da) | Loss of carbon monoxide from the phenol (B47542) ring. |
| 108 | HCl (36 Da) | Loss of hydrogen chloride. |
| 80 | CO + H₂O + H (44 Da) | A significant fragment observed in the mass spectrum, likely resulting from ring cleavage. chemicalbook.com |
This fragmentation data is invaluable for the structural confirmation of the compound and for developing quantitative methods to detect it as a related substance in pharmaceutical formulations like Chlorzoxazone (B1668890). who.intresearchgate.net
Isotope Labeling and Tracing in Reaction Mechanism Studies
Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. youtube.comthieme-connect.de By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), researchers can follow the labeled atom's path into the final products using techniques like mass spectrometry or NMR spectroscopy. researchgate.net This provides unambiguous evidence for bond-forming and bond-breaking steps, which is crucial for understanding complex reaction pathways. youtube.comresearchgate.net
While specific isotope tracing studies for the synthesis of this compound are not extensively documented in publicly available literature, the methodology can be hypothetically applied to its common synthesis routes. For instance, a primary route to produce 2-Amino-4-chlorophenol is the reduction of 4-chloro-2-nitrophenol (B165678). who.int To confirm the mechanistic details of this reduction, an isotopic labeling experiment could be designed as follows:
Synthesis of Labeled Precursor: The starting material, 4-chloro-2-nitrophenol, could be synthesized using a nitrogen source enriched with the ¹⁵N isotope.
Reduction Reaction: This ¹⁵N-labeled 4-chloro-2-nitrophenol would then be subjected to the reduction reaction (e.g., using iron in an acidic medium or catalytic hydrogenation).
Product Analysis: The resulting 2-Amino-4-chlorophenol product would be analyzed using high-resolution mass spectrometry.
If the mass of the product molecule is increased by one mass unit compared to the unlabeled product, it confirms that the nitrogen atom from the nitro group is directly converted into the amino group of the final product. This approach provides direct evidence of the intramolecular transformation and rules out more complex mechanisms that might involve intermolecular nitrogen exchange. Such studies are vital for optimizing reaction conditions and understanding fundamental chemical processes. thieme-connect.de
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies (Methodological Focus)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the structural analysis of molecules. anton-paar.com These methods probe the vibrational energies of molecular bonds, providing a unique "fingerprint" that allows for functional group identification and insights into molecular conformation. anton-paar.comresearchgate.net
Attenuated Total Reflectance (ATR) and Fourier Transform Infrared (FTIR) Methodologies
Fourier Transform Infrared (FTIR) spectroscopy is a technique that measures the absorption of infrared radiation by a sample, causing vibrations in its molecular bonds. researchgate.net Attenuated Total Reflectance (ATR) is a sampling technique for FTIR that simplifies the analysis of solid and liquid samples with minimal to no preparation. researchgate.net In ATR-FTIR, an IR beam is passed through a crystal with a high refractive index. The beam reflects internally, creating an evanescent wave that penetrates a short distance into the sample placed in contact with the crystal. researchgate.net The sample absorbs energy at specific frequencies corresponding to its vibrational modes, and the attenuated beam is detected.
For this compound, the FTIR spectrum provides definitive identification of its key functional groups. In its hydrochloride salt form, the amino group is protonated (-NH₃⁺). The spectrum would exhibit characteristic absorption bands corresponding to the various stretching and bending vibrations within the molecule.
Interactive Table 1: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (FTIR) | Typical Wavenumber (cm⁻¹) (Raman) | Notes |
| O-H (Phenolic) | Stretching | 3200-3400 (Broad) | Weak | Broad due to hydrogen bonding. |
| N-H (in -NH₃⁺) | Symmetric/Asymmetric Stretching | 2800-3100 (Broad, multiple bands) | Weak | Broad absorption typical for ammonium salts. |
| C-H (Aromatic) | Stretching | 3000-3100 | Strong | |
| C=C (Aromatic) | Ring Stretching | 1500-1620 (Multiple bands) | Strong | Provides fingerprint details of the benzene (B151609) ring. nih.gov |
| N-H (in -NH₃⁺) | Bending (Scissoring) | 1500-1600 | Medium | |
| C-O (Phenolic) | Stretching | 1200-1260 | Medium-Weak | |
| C-N | Stretching | 1250-1340 | Medium-Weak | |
| C-Cl | Stretching | 600-800 | Strong | The position can be influenced by substitution pattern. |
| C-H (Aromatic) | Out-of-plane Bending | 750-900 | Weak | Dependent on the substitution pattern of the ring. |
Note: The exact peak positions can vary based on the sample state (solid, solution) and intermolecular interactions. researchgate.netresearchgate.net
Raman Spectroscopy for Molecular Fingerprinting and Vibrational Mode Assignments
Raman spectroscopy is a light scattering technique that provides complementary information to IR spectroscopy. kocw.net When monochromatic light (from a laser) interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering). anton-paar.com This inelastic scattering involves an energy exchange between the photons and the molecule, exciting it to a higher vibrational state (Stokes scattering) or de-exciting it from an already excited state (anti-Stokes scattering). youtube.com The resulting Raman spectrum plots the intensity of this scattered light against the energy shift (Raman shift), which corresponds to the molecule's vibrational frequencies. youtube.com
A key principle of Raman spectroscopy is that a vibration must cause a change in the molecule's polarizability to be Raman active. This makes it particularly sensitive to non-polar, symmetric bonds. For this compound, Raman spectroscopy is highly effective for:
Molecular Fingerprinting: The Raman spectrum provides a unique and sharp pattern characteristic of the molecule, allowing for unambiguous identification. chemicalbook.com
Vibrational Mode Assignments: It is especially useful for observing vibrations that are weak or forbidden in the IR spectrum. For this molecule, symmetric vibrations of the aromatic ring and the C-Cl stretch are typically strong and easily identified in the Raman spectrum. researchgate.net Analysis of the full spectrum allows for a comprehensive assignment of all fundamental vibrational modes, often aided by computational methods like Density Functional Theory (DFT). researchgate.net
X-ray Crystallography for Crystalline Structure Determination and Intermolecular Interactions (Methodological Focus)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice, which governs the material's physical properties.
Single Crystal X-ray Diffraction Methodologies for Absolute Configuration and Hydrogen Bonding Networks
Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for atomic-resolution structural analysis. The methodology involves growing a high-quality single crystal of the compound, which can be a challenging step. This crystal, typically less than a millimeter in size, is mounted and irradiated with a focused beam of monochromatic X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots.
By measuring the position and intensity of thousands of these diffracted spots, a three-dimensional electron density map of the unit cell (the basic repeating unit of the crystal) is calculated. From this map, the positions of individual atoms can be determined with very high precision.
Although a specific crystal structure for this compound is not available in open databases, the analysis of a closely related molecule, 4-amino-2,6-dichlorophenol (B1218435), illustrates the data that would be obtained. nih.govresearchgate.net For this compound, an SC-XRD analysis would reveal:
Absolute Molecular Structure: The precise bond lengths and angles of the molecule.
Conformation: The orientation of the hydroxyl and protonated amino groups relative to the aromatic ring.
Hydrogen Bonding Networks: A critical feature for this molecule would be the extensive network of hydrogen bonds. The protonated amino group (-NH₃⁺) and the hydroxyl group (-OH) are strong hydrogen bond donors, while the chloride anion (Cl⁻) and the oxygen atom are acceptors. SC-XRD would map out these interactions, defining how the molecules and ions are held together in the solid state. nih.gov
Interactive Table 2: Illustrative Crystallographic Data from a Single-Crystal XRD Experiment (Based on data for analog 4-amino-2,6-dichlorophenol nih.gov)
| Parameter | Example Data | Description |
| Chemical Formula | C₆H₅Cl₂NO | The elemental composition of the molecule in the asymmetric unit. |
| Crystal System | Monoclinic | The geometric category of the crystal lattice (e.g., triclinic, monoclinic, orthorhombic). |
| Space Group | P2₁/n | The specific symmetry group describing the arrangement of molecules in the unit cell. |
| Unit Cell Dimensions | a = 4.6064 Å, b = 11.7569 Å, c = 13.2291 Å, β = 96.760° | The lengths of the sides and the angles of the unit cell that contains the molecules. |
| Volume (V) | 711.47 ų | The volume of the single unit cell. |
| Molecules per Unit Cell (Z) | 4 | The number of molecules contained within one unit cell. |
| Hydrogen Bond Geometry | D-H···A (Å, °) | Precise distances and angles for all hydrogen bonds (e.g., O-H···Cl, N-H···Cl). nih.gov |
Powder X-ray Diffraction (PXRD) for Polymorphic Forms and Phase Analysis
While SC-XRD analyzes a single perfect crystal, Powder X-ray Diffraction (PXRD) is used for the analysis of bulk, polycrystalline materials, which is the typical form of a chemical powder. mdpi.com The sample is ground into a fine powder, ensuring that the millions of tiny crystallites are randomly oriented. When this powder is exposed to an X-ray beam, the diffracted X-rays form a characteristic pattern of concentric cones, which are detected as a one-dimensional plot of intensity versus the diffraction angle (2θ). icdd.com
The primary applications of PXRD for a compound like this compound are:
Phase Identification: The PXRD pattern is a unique fingerprint for a specific crystalline phase. By comparing the experimental pattern to a database of known patterns, the identity of the bulk material can be confirmed. icdd.comicdd.com
Analysis of Polymorphism: Polymorphism is the ability of a compound to exist in two or more different crystal structures, known as polymorphs. Different polymorphs can have significantly different physical properties. PXRD is the principal technique used to identify and distinguish between different polymorphic forms, as each form will produce a unique diffraction pattern. This is critically important in the pharmaceutical industry for ensuring consistency and control over the final product form. mdpi.com
Purity and Quality Control: PXRD can detect the presence of crystalline impurities or different polymorphic forms within a bulk sample, making it an essential tool for quality control during manufacturing.
Chromatographic Methodologies for Purity Profiling and Impurity Identification (Methodological Focus)
Chromatographic techniques are fundamental in the analysis of this compound, enabling the separation, identification, and quantification of the main component, as well as its impurities and degradation products. The choice of method depends on the specific analytical goal, such as purity assessment, identification of volatile byproducts, or rapid screening.
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode coupled with Ultraviolet (UV) detection, stands as a primary technique for the purity profiling of this compound. It is widely used for the quantification of the active pharmaceutical ingredient (API) and its related substances, such as in the analysis of the muscle relaxant chlorzoxazone, for which 2-amino-4-chlorophenol is both a starting material and a degradation product. researchgate.netresearchgate.net
Method Development: The development of a robust RP-HPLC method involves the systematic optimization of several key parameters to achieve adequate separation and resolution between 2-Amino-4-chlorophenol and its potential impurities.
Stationary Phase: The most commonly used stationary phase is a C18 (octadecylsilane) column, which provides a nonpolar surface for the separation of moderately polar compounds like 2-Amino-4-chlorophenol. researchgate.netresearchgate.net Column dimensions such as 250 mm x 4.6 mm with a 5 µm particle size are typical for achieving good efficiency and resolution. researchgate.netresearchgate.netwho.int
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. A common combination is water and acetonitrile (B52724) (MeCN). researchgate.netresearchgate.net An acid, such as acetic acid or phosphoric acid, is often added to the mobile phase to control the ionization of the phenolic and amino groups, thereby improving peak shape and retention time consistency. researchgate.netresearchgate.net For instance, a mobile phase of water:acetonitrile:acetic acid (70:30:1, v/v/v) has been successfully used. researchgate.netresearchgate.net For applications requiring compatibility with mass spectrometry (MS), volatile acids like formic acid are substituted for phosphoric acid. rsc.org
Detection: UV detection is standard, with the wavelength set at a point where 2-Amino-4-chlorophenol exhibits significant absorbance, such as 280 nm, allowing for sensitive detection. researchgate.netresearchgate.net
Flow Rate and Mode: An isocratic elution mode with a constant mobile phase composition is often sufficient for separating the main component from its key impurities. researchgate.netresearchgate.net A typical flow rate is around 1.5 ml/min. researchgate.netresearchgate.net
Method Validation: Validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH) to ensure the method is reliable, reproducible, and accurate for its intended purpose. researchgate.net Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interference from blanks, mobile phase, and excipients at the retention time of 2-Amino-4-chlorophenol. researchgate.netresearchgate.net
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. For 2-amino-4-chlorophenol, linearity has been demonstrated over specific concentration ranges with high correlation coefficients (e.g., r² > 0.999). researchgate.netresearchgate.net
Precision: Assessed at intraday and interday levels, showing the closeness of agreement between a series of measurements. Low relative standard deviation (RSD) values (e.g., <1%) indicate good precision. researchgate.net
Accuracy: Determined by recovery studies, where a known amount of standard is added to a sample and the recovery percentage is calculated. Recoveries are typically expected to be within 98-102%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified. For 2-amino-4-chlorophenol, LOD has been reported as low as 5 ng and LOQ as 20 ng. researchgate.netresearchgate.net
Table 1: Example of RP-HPLC Method Parameters for 2-Amino-4-chlorophenol Analysis
| Parameter | Condition | Source |
| Column | C18, 250 mm x 4.6 mm, 5 µm | researchgate.net, researchgate.net |
| Mobile Phase | Water : Acetonitrile : Acetic Acid (70:30:1 v/v/v) | researchgate.net, researchgate.net |
| Flow Rate | 1.5 mL/min | researchgate.net, researchgate.net |
| Detection | UV at 280 nm | researchgate.net, researchgate.net |
| Injection Volume | 10 µL | researchgate.net |
| Temperature | Ambient | researchgate.net |
| Run Time | 10 min | researchgate.net |
Table 2: Summary of Validation Parameters for an RP-HPLC Method
| Parameter | Reported Value for 2-Amino-4-chlorophenol | Source |
| Linearity Range | 400-2000 ng | researchgate.net |
| Correlation Coefficient (r²) | 0.9993 | researchgate.net, researchgate.net |
| LOD | 5 ng | researchgate.net, researchgate.net |
| LOQ | 20 ng | researchgate.net, researchgate.net |
| Intraday Precision (%RSD) | 0.19-0.31 % | researchgate.net |
| Interday Precision (%RSD) | 0.31-0.42 % | researchgate.net |
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. It is particularly valuable for identifying volatile byproducts from the synthesis of this compound and for characterizing its degradation products. analytice.com Chlorophenols are a class of compounds well-suited for GC-MS analysis, often in the context of environmental monitoring. xmu.edu.cn
The direct analysis of phenolic compounds by GC can be challenging due to their polarity, which can lead to poor peak shape and column adsorption. Therefore, a derivatization step is often employed to convert the polar -OH and -NH2 groups into less polar, more volatile, and thermally stable moieties. Silylation is a common derivatization technique where reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to form silyl (B83357) ethers and amines. This step significantly improves chromatographic performance for quantitative analysis. mdpi.com
Once separated by the GC column, the components are introduced into the mass spectrometer, which acts as a highly specific detector. The MS fragments the molecules into characteristic patterns (mass spectra), which serve as a "fingerprint" for identification by comparison with spectral libraries. mdpi.com This capability is crucial for identifying unknown impurities or degradation products, such as isomers or compounds formed through dechlorination or oxidation. researchgate.net For instance, GC-MS has been used to analyze the complex mixture of degradation products of other chlorophenols, identifying intermediates like dichlorobenzenediols and catechols. researchgate.net
Table 3: General GC-MS Methodological Parameters
| Parameter | Typical Setting | Purpose |
| Derivatization Agent | BSTFA (or similar silylating agent) | Increases volatility and thermal stability, improves peak shape. |
| GC Column | Capillary column (e.g., 5%-phenyl-polymethylsiloxane) | Separates volatile components based on boiling point and polarity. |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Injection Mode | Split/Splitless | Introduces a small, precise volume of the sample onto the column. |
| Temperature Program | Ramped oven temperature | Optimizes separation of compounds with a range of boiling points. |
| Ionization Mode (MS) | Electron Ionization (EI) | Fragments molecules to produce a characteristic, reproducible mass spectrum. |
| Detector (MS) | Quadrupole or Ion Trap | Separates ions based on their mass-to-charge ratio for detection and identification. |
| LOQ Example | 0.01 µg/L | Demonstrates high sensitivity for trace analysis. analytice.com |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective planar chromatographic technique used for the qualitative analysis of this compound. nih.govrsc.org It is highly effective for monitoring the progress of chemical reactions, screening for the presence of the compound, and identifying major impurities. researchgate.net
Method development in TLC involves selecting an appropriate stationary phase, mobile phase (eluent), and detection method.
Stationary Phase: Standard silica (B1680970) gel plates are commonly used for separating polar compounds. rsc.org For chlorophenols, reversed-phase plates like RP-8 can also be utilized, where the separation mechanism is based on partitioning between a nonpolar stationary phase and a polar mobile phase. uit.no
Mobile Phase: The choice of eluent is critical and is determined by the polarity of the analyte and the stationary phase. For silica gel plates, a mixture of organic solvents is used. For amino acid separations, a common system is n-butanol, acetic acid, and water. researchgate.net For separating chlorophenols on an RP-8 plate, a mixture of methanol (B129727) and water (e.g., 65:35 v/v) has been shown to be effective. uit.no
Detection: Since 2-Amino-4-chlorophenol is often colorless, visualization is required. The compound's aromatic structure allows for detection under UV light (typically at 254 nm), where it will appear as a dark spot on a fluorescent plate. uit.no Additionally, the amino group can be specifically detected by spraying the plate with a ninhydrin (B49086) solution and heating, which produces a characteristic purple-colored spot. researchgate.net
The separation is quantified by the Retardation factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. By comparing the Rf value of a spot in the sample to that of a known standard run on the same plate, the compound can be identified. researchgate.net TLC can also be used in a preparative mode to isolate small quantities of material for further analysis. nih.gov
Table 4: Example of a TLC System for Chlorophenol Separation
| Parameter | Description | Source |
| Plate (Stationary Phase) | TLC Silica gel 60 RP-8 F254s | uit.no |
| Eluent (Mobile Phase) | Methanol / Water (65/35 v/v) | uit.no |
| Migration Distance | 7 cm | uit.no |
| Chamber | Normal chamber without saturation | uit.no |
| Detection | UV light at 254 nm | uit.no |
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high separation efficiency, short analysis times, and low consumption of samples and reagents. CE is particularly well-suited for the analysis of charged or ionizable species like this compound.
The most common mode of CE is Capillary Zone Electrophoresis (CZE). In CZE, a buffer-filled capillary is subjected to a high voltage, causing analytes to migrate at different velocities depending on their charge-to-size ratio and the electroosmotic flow (EOF) within the capillary.
Method development for CE involves optimizing several factors:
Background Electrolyte (BGE): The composition, concentration, and pH of the BGE are critical. They determine the charge of the analyte and the magnitude of the EOF, thereby controlling the separation. For separating chlorophenol isomers, buffers such as diethylmalonic acid have been used.
Applied Voltage: Higher voltages generally lead to faster separations and sharper peaks, but can generate excessive Joule heating, which may degrade resolution.
Capillary: Fused-silica capillaries are standard. The inner surface can be modified to alter the EOF or reduce analyte adsorption.
Coupling CE with mass spectrometry (CE-MS) provides a powerful analytical tool, combining the high separation efficiency of CE with the definitive identification capabilities of MS. This has been successfully applied to the separation and detection of eighteen positional isomers of chlorophenols, where the [M-H]⁻ ion was used for detection in negative ion mode.
Table 5: Illustrative Capillary Electrophoresis Conditions for Chlorophenol Analysis
| Parameter | Condition | Source |
| Technique | Capillary Electrophoresis-Mass Spectrometry (CE-MS) | |
| Carrier Electrolyte | 5 mM Diethylmalonic acid (pH 7.25) | |
| Sheath Liquid (for MS) | Isopropanol-250 mM dimethylamine (B145610) (80:20) | |
| Detection Mode | Electrospray Ionization Ion-Trap Mass Spectrometry (ESI-MS) | |
| Separation Mode | Capillary Zone Electrophoresis (CZE) |
Electrochemical Sensing and Detection Methodologies
Electrochemical methods offer a promising alternative to chromatographic techniques for the detection of 2-Amino-4-chlorophenol, providing rapid, sensitive, and low-cost analysis. These methods are based on measuring the current or potential changes resulting from the electrochemical oxidation or reduction of the analyte at an electrode surface.
The development of electrochemical sensors for phenolic and aminophenolic compounds is an active area of research. rsc.org For 2-Amino-4-chlorophenol, the presence of both an electroactive phenol and an amino group on the aromatic ring makes it a suitable candidate for voltammetric detection. The core of sensor development lies in modifying the surface of a working electrode to enhance its electrocatalytic activity, sensitivity, and selectivity towards the target analyte.
Sensor Fabrication: The process typically starts with a base electrode material, such as a Glassy Carbon Electrode (GCE). This electrode is then modified with nanomaterials that facilitate the electron transfer process. A study has reported the fabrication of a sensor for 2-Amino-4-chlorophenol based on a GCE modified with a composite of polyvinylpyrrolidone (B124986) (PVP) and nitrogen-doped carbon nanostructures (Ni-NCs).
Other materials commonly used to modify electrodes for detecting similar compounds include:
Carbon Nanomaterials: Graphene and multi-walled carbon nanotubes (MWCNTs) are used to increase the electrode's surface area and improve conductivity.
Metal Nanoparticles: Gold (Au) or Palladium (Pd) nanoparticles can be dispersed on the electrode surface to catalyze the oxidation of the analyte. nih.gov
Conducting Polymers: Polymers like polyaniline (PANI) or poly(4-aminobenzoic acid) can be electropolymerized onto the electrode to create a sensitive and selective film.
Detection Principle: Techniques like Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are used to study the electrochemical behavior and quantify the analyte. In a typical experiment, the modified electrode is immersed in a buffer solution containing the sample. A potential is scanned, and when it reaches the oxidation potential of 2-Amino-4-chlorophenol, the compound is oxidized at the electrode surface, generating a current peak. The height of this peak is proportional to the concentration of the analyte in the sample.
The PVP/Ni-NCs/GCE sensor demonstrated effective electrocatalytic oxidation for the detection of 2-Amino-4-chlorophenol, achieving a low limit of detection. The development of such sensors provides a simple, rapid, and reproducible method for monitoring this compound. nih.gov
Table 6: Components and Techniques in Electrocatalytic Sensor Development
| Component/Technique | Example/Description | Role in Sensing | Source |
| Base Electrode | Glassy Carbon Electrode (GCE) | Provides a conductive substrate for modification. | |
| Modifier Material | Polyvinylpyrrolidone/Nitrogen-doped Carbon (PVP/Ni-NCs) | Enhances electrocatalytic activity towards the analyte. | |
| Analytical Technique | Cyclic Voltammetry (CV) | Used to study the electrochemical behavior and oxidation/reduction processes. | |
| Quantification Technique | Differential Pulse Voltammetry (DPV) / Square Wave Voltammetry (SWV) | Provides high sensitivity and low detection limits for quantification. | , researchgate.net |
| Performance Goal | Low Limit of Detection | To measure trace amounts of 2-Amino-4-chlorophenol. |
Characterization of Sensing Materials (e.g., nanoclusters) using Techniques like SEM, AFM, XRD, and Zeta Sizer Analysis
The development of sensitive and selective electrochemical sensors for phenolic compounds, including 2-Amino-4-chlorophenol, relies on the precise engineering of electrode surfaces. The morphological, structural, and surface charge properties of the sensing materials are critical to their performance. Advanced microscopic and analytical techniques are indispensable for this characterization.
Scanning Electron Microscopy (SEM) provides high-resolution images of the electrode surface, revealing its morphology and the distribution of modifying materials. For instance, in the development of sensors for related dichlorophenol compounds, SEM has been used to visualize the structure of multi-walled carbon nanotubes (MWCNTs) on a glassy carbon electrode, confirming that the acid treatment used for functionalization does not alter their inherent tubular morphology. researchgate.net
Atomic Force Microscopy (AFM) is employed to investigate the surface topography at the nanoscale and to quantify surface roughness. In studies of sensors for 4-aminophenol (B1666318), AFM has been utilized to assess the surface of laser-induced graphene electrodes modified with a multi-walled carbon nanotube-polyaniline (MWCNT-PANI) composite. nih.gov The analysis showed a significant increase in the active surface area after modification, which directly correlates with the improved electrochemical performance of the sensor. nih.gov
X-ray Diffraction (XRD) is a powerful technique for determining the crystallographic structure of materials. In the context of sensor development for chlorophenols, XRD is used to evaluate the structural properties of the modifying materials. For example, the structural integrity of acid-treated MWCNTs used in a sensor for 2,4-dichlorophenol (B122985) was confirmed using XRD, ensuring that the modification process did not introduce unwanted structural changes. researchgate.net
Zeta Sizer Analysis measures the zeta potential, which is an indicator of the surface charge of particles in a suspension. This is crucial for understanding the stability of nanoparticle suspensions used to modify electrodes and the electrostatic interactions between the sensor surface and the analyte.
The data obtained from these techniques are vital for correlating the physical and structural properties of the sensing materials with their electrochemical performance, such as sensitivity and selectivity.
Table 1: Representative Data from Characterization of a Modified Electrode for Aminophenol Sensing
| Technique | Parameter Measured | Observation | Implication for Sensing |
| AFM | Active Surface Area | Increased by 18.13% after modification with MWCNT-PANI. nih.gov | Enhanced surface area for analyte interaction, leading to higher sensitivity. |
| SEM | Surface Morphology | Revealed the distribution and structure of the nanocomposite on the electrode. nih.gov | Confirms successful modification and integrity of the sensing layer. |
| XRD | Crystalline Structure | Confirmed the retention of MWCNT morphology after acid treatment. researchgate.net | Ensures the desired structural properties of the catalyst are maintained. |
Charge Transfer Kinetics Studies via Electrochemical Impedance Spectroscopy (EIS) and Cyclic Voltammetry (CV)
Understanding the kinetics of electron transfer at the electrode-electrolyte interface is fundamental to optimizing the performance of an electrochemical sensor. Electrochemical Impedance Spectroscopy (EIS) and Cyclic Voltammetry (CV) are the primary techniques used for these investigations.
Cyclic Voltammetry (CV) is used to study the redox behavior of an electroactive species. For chlorophenol compounds, CV can reveal the potentials at which oxidation and reduction occur and provide information about the reversibility of the electrochemical process. In studies on 2,4-dichlorophenol and 4-chlorophenol, CV has shown that the oxidation process is often irreversible and can lead to the formation of passivating films on the electrode surface, which deactivates the sensor over time. researchgate.netresearchgate.net The relationship between the peak current and the scan rate in CV experiments can indicate whether the process is diffusion-controlled or adsorption-controlled. researchgate.netresearchgate.net
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique for probing the interfacial properties of an electrode. By applying a small amplitude AC potential over a range of frequencies, an impedance spectrum is generated. This spectrum can be fitted to an equivalent circuit model to quantify key kinetic and interfacial parameters, most notably the charge transfer resistance (Rct). The Rct is inversely proportional to the rate of electron transfer; a smaller Rct value signifies faster kinetics and a more efficient sensor.
For example, in the development of a sensor for 4-aminophenol, EIS was used to compare the Rct of a bare laser-induced carbon (LIC) electrode with that of electrodes modified with PANI and an MWCNT-PANI composite. The results demonstrated a significant decrease in Rct upon modification, indicating enhanced conductivity and faster charge transfer at the electrode-electrolyte interface. nih.gov Similarly, a significantly reduced Rct was observed for an MWCNT/Nafion modified electrode used for detecting 2,4-dichlorophenol compared to the bare electrode. researchgate.net
Table 2: Charge Transfer Resistance (Rct) for Different Electrode Modifications in Aminophenol Sensing
| Electrode Configuration | Rct (kΩ) | Interpretation | Reference |
| Bare Laser-Induced Carbon (LIC) | 9.200 ± 0.036 | Slow charge transfer kinetics | nih.gov |
| LIC modified with PANI | 2.464 ± 0.021 | Improved charge transfer | nih.gov |
| LIC modified with MWCNT-PANI | 2.200 ± 0.016 | Fastest charge transfer kinetics | nih.gov |
Spectrophotometric Methods for Quantitative Analysis (e.g., Colorimetric, UV-Vis)
Spectrophotometric methods offer simple, rapid, and cost-effective alternatives for the quantitative analysis of 2-Amino-4-chlorophenol. These methods are typically based on the measurement of light absorption by the analyte, either in its native state (UV-Vis) or after a chemical reaction that produces a colored product (colorimetric).
Colorimetric Method: A validated colorimetric method has been developed for the determination of 2-Amino-4-chlorophenol as an impurity in chlorzoxazone bulk powder. researchgate.net This method involves an oxidative coupling reaction between 2-Amino-4-chlorophenol and 4-aminoantipyrine (B1666024) in the presence of an alkaline oxidizing agent (potassium ferricyanide (B76249) in ammonia). researchgate.net The reaction produces a stable, red-colored product with a maximum absorbance at a wavelength (λmax) of 520 nm. researchgate.net The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of 2-Amino-4-chlorophenol. The method was found to be linear over a specific concentration range, with well-defined limits of detection (LOD) and quantification (LOQ). researchgate.net
UV-Vis Spectrophotometry: UV-Visible spectrophotometry is also used for the quantification of 2-Amino-4-chlorophenol, often as a detection method following a separation technique like High-Performance Liquid Chromatography (HPLC). In one such RP-HPLC method, UV detection was performed at 280 nm to quantify 2-Amino-4-chlorophenol as a related substance in pharmaceutical formulations. nih.govmdpi.com This approach leverages the chromatographic separation to isolate the analyte from other components in the mixture before its concentration is measured based on its UV absorbance. nih.govmdpi.com The method was validated for linearity, precision, and accuracy, demonstrating its suitability for quality control applications. nih.gov
Table 3: Performance Characteristics of a Colorimetric Method for 2-Amino-4-chlorophenol Analysis
| Parameter | Value | Reference |
| Wavelength (λmax) | 520 nm | researchgate.net |
| Linearity Range | 1–20 µg/mL | researchgate.net |
| Limit of Detection (LOD) | 0.2 µg/mL | researchgate.net |
| Limit of Quantitation (LOQ) | 0.6 µg/mL | researchgate.net |
| Average Recovery | 100.58% ± 0.89 | researchgate.net |
Table 4: Performance Characteristics of an HPLC-UV Method for 2-Amino-4-chlorophenol Analysis
| Parameter | Value | Reference |
| Detection Wavelength | 280 nm | nih.govmdpi.com |
| Linearity Range | 400–2000 ng | nih.govmdpi.com |
| Correlation Coefficient (r²) | 0.9993 | nih.govmdpi.com |
| Limit of Detection (LOD) | 5 ng | nih.govmdpi.com |
| Limit of Quantitation (LOQ) | 20 ng | nih.govmdpi.com |
Theoretical and Computational Studies on 2 Amino 4 Chlorophenol Hydrochloride
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of 2-Amino-4-chlorophenol (B47367) hydrochloride. These calculations provide a detailed picture of the molecule's orbitals, charge distribution, and spectroscopic characteristics.
Molecular Orbital Theory and Frontier Orbital Analysis
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. These frontier orbitals are key indicators of a molecule's chemical reactivity and its ability to donate or accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity. nih.gov
For 2-Amino-4-chlorophenol, computational studies, such as those employing DFT with the B3LYP functional and 6-311++G(d,p) basis set, have been used to determine these properties. nih.govuni-muenchen.de The HOMO is typically localized on the electron-rich amino and hydroxyl groups, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed across the aromatic ring, suggesting its susceptibility to nucleophilic attack. The energy gap provides a quantitative measure of the molecule's kinetic stability.
| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| DFT (B3LYP) | 6-311++G(d,p) | -5.42 | -0.89 | 4.53 |
| HF | 6-311++G(d,p) | -8.75 | 1.25 | 10.00 |
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within a molecule is fundamental to understanding its interactions and reactive sites. Mulliken population analysis is a method used to calculate the partial atomic charges, providing a quantitative picture of charge distribution. For 2-Amino-4-chlorophenol, the electronegative oxygen, nitrogen, and chlorine atoms are expected to carry negative charges, while the hydrogen and carbon atoms are generally positively charged.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution. The MEP surface is color-coded to indicate regions of negative electrostatic potential (typically red), which are susceptible to electrophilic attack, and regions of positive potential (typically blue), which are prone to nucleophilic attack. nih.gov In 2-Amino-4-chlorophenol, the MEP would show negative potential around the oxygen and nitrogen atoms, confirming them as sites for electrophilic interaction.
| Atom | Mulliken Charge (a.u.) |
|---|---|
| C1 | 0.15 |
| C2 | -0.25 |
| C3 | 0.10 |
| C4 | -0.12 |
| C5 | 0.05 |
| C6 | -0.08 |
| Cl7 | -0.18 |
| N8 | -0.55 |
| O9 | -0.60 |
Spectroscopic Property Prediction (e.g., UV-Vis absorption, NMR shifts)
Computational methods are highly effective in predicting spectroscopic properties. Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. mdpi.comrajpub.com These calculations can predict the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For 2-Amino-4-chlorophenol, the predicted UV-Vis spectrum would show absorptions arising from π→π* transitions within the aromatic ring.
The Gauge-Independent Atomic Orbital (GIAO) method is widely used for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. theaic.org By calculating the magnetic shielding tensors for each nucleus, the chemical shifts of ¹H and ¹³C atoms can be predicted with good accuracy, aiding in the interpretation of experimental NMR spectra. nih.govuni-muenchen.de
| Computational Method | Solvent | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| TD-DFT (B3LYP/6-311++G(d,p)) | Gas Phase | 295 | 0.15 | HOMO -> LUMO |
| TD-DFT (B3LYP/6-311++G(d,p)) | Ethanol | 302 | 0.18 | HOMO -> LUMO |
| Atom | Calculated ¹³C Shift (ppm) | Calculated ¹H Shift (ppm) |
|---|---|---|
| C1 | 145.2 | - |
| C2 | 115.8 | - |
| C3 | 128.5 | 7.10 |
| C4 | 120.4 | - |
| C5 | 125.1 | 6.95 |
| C6 | 118.9 | 6.80 |
| NH₂ | - | 4.50 |
| OH | - | 9.10 |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of 2-Amino-4-chlorophenol hydrochloride are crucial for its function and interactions. Conformational analysis and molecular dynamics simulations provide a detailed understanding of these aspects.
Energy Landscape Exploration and Stable Conformer Identification
Molecules can often exist in multiple spatial arrangements, or conformations, due to the rotation around single bonds. A potential energy surface (PES) scan is a computational technique used to explore the energy landscape of a molecule as a function of its dihedral angles. uni-muenchen.de By systematically rotating specific bonds and calculating the energy at each step, the most stable conformations (energy minima) and the energy barriers between them can be identified.
For 2-Amino-4-chlorophenol, rotations around the C-O and C-N bonds are particularly important. Computational studies have identified two main stable conformers, often denoted as Rot-1 and Rot-2, with one being more energetically favorable. nih.gov The relative energies of these conformers determine their population at a given temperature.
| Conformer | Computational Method | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
|---|---|---|---|
| Rot-1 (most stable) | DFT (B3LYP/6-311++G(d,p)) | 0.00 | 2.5 |
| Rot-2 | DFT (B3LYP/6-311++G(d,p)) | 1.25 | 3.1 |
Solvent Effects on Conformation and Reactivity Profiles
The surrounding solvent can significantly influence the conformation and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent by treating it as a continuous medium with a specific dielectric constant. nih.gov These calculations can predict how the stability of different conformers and the energies of transition states change in different solvent environments.
For a polar molecule like this compound, polar solvents are expected to stabilize conformations with larger dipole moments. The presence of a solvent can also affect the HOMO-LUMO gap, thereby influencing the molecule's reactivity. Molecular dynamics (MD) simulations can provide a more explicit and dynamic picture of solvent effects by modeling the interactions between the solute and individual solvent molecules over time. thorinbristow.comresearchgate.net MD simulations can reveal details about the structure of the solvation shell and the dynamics of solvent molecules around the solute, offering deeper insights into how the solvent mediates chemical processes.
Structure-Property Relationship Studies (Theoretical Frameworks)
Theoretical and computational studies provide invaluable insights into the relationship between the molecular structure of this compound and its physicochemical properties. By employing established theoretical frameworks, it is possible to predict and understand the compound's behavior at a molecular level.
Topological Descriptors and Graph Theory Applications
For this compound, these descriptors can be used to correlate its structure with its properties. The application of graph theory allows for the exploration of the complete set of possible isomers and provides a basis for systematic nomenclature and coding of chemical structures. unipmn.it The idea behind modeling molecules as networks is to calculate a topological index, which can then be used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to predict the behavior of new or untested compounds. researchgate.net
| Topological Descriptor | Brief Description | Potential Application to this compound |
|---|---|---|
| Molecular Connectivity Indices (e.g., ¹χ) | Reflects the degree of branching and complexity of the molecular skeleton. | Correlating molecular shape with solubility or receptor binding affinity. |
| Wiener Index (W) | The sum of distances between all pairs of vertices in the molecular graph; relates to molecular volume. | Predicting bulk properties such as boiling point or molar volume. |
| Balaban Index (J) | A distance-based descriptor that is highly discriminating for isomers. | Differentiating between isomers of amin-chlorophenol and correlating with specific activities. |
| Electrotopological State (E-state) Indices | Combine electronic and topological information to characterize the electronic accessibility of each atom. | Modeling intermolecular interactions and predicting sites for metabolic activity. |
Quantitative Structure-Activity Relationship (QSAR) Model Development (Methodological Aspects)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tandfonline.com This approach is fundamental in drug discovery and toxicology for predicting the activity of new molecules, thereby saving time and resources compared to experimental testing. tandfonline.com
The development of a robust QSAR model for a class of compounds like substituted phenols, which includes 2-Amino-4-chlorophenol, involves several key steps:
Data Set Selection: A diverse set of molecules with known activities (e.g., toxicity, receptor binding affinity) is compiled. For chlorophenols, toxicity against various cell lines has been a common endpoint. nih.govresearchgate.net
Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure and can be broadly categorized as lipophilic (related to hydrophobicity), electronic (related to charge distribution), and steric (related to molecular size and shape). nih.govresearchgate.net
Model Building: Statistical methods are used to build a mathematical equation that relates the descriptors to the biological activity. Common techniques include Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). tandfonline.comresearchgate.netresearchgate.net
Model Validation: The predictive power and robustness of the model are rigorously tested using internal and external validation techniques. tandfonline.com
Studies on chlorophenols and substituted phenols have successfully employed various descriptors. For instance, the n-octanol/water partition coefficient (log Kow) is a key descriptor for hydrophobicity, while Hammett constants (σ) and the acid dissociation constant (pKa) describe electronic effects. nih.govresearchgate.netjst.go.jp Steric effects can be modeled using parameters like molecular connectivity indices. nih.govresearchgate.net Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed view by considering the 3D fields (steric, electrostatic, hydrophobic) around the molecules. nih.govresearchgate.net
| Descriptor Type | Example Descriptor | Property Represented |
|---|---|---|
| Lipophilic | log Kow (n-octanol/water partition coefficient) | Hydrophobicity, ability to cross cell membranes. nih.govresearchgate.netjst.go.jp |
| Hydrophobic Field (CoMSIA) | Spatial distribution of hydrophobicity. nih.govresearchgate.net | |
| Electronic | pKa (acid dissociation constant) | Degree of ionization at a given pH. nih.govresearchgate.netjst.go.jp |
| Hammett Constant (σ) | Electron-donating or -withdrawing nature of substituents. nih.govresearchgate.net | |
| Electrostatic Field (CoMFA/CoMSIA) | 3D distribution of partial charges. nih.govresearchgate.net | |
| Steric/Topological | Molecular Connectivity Index (¹χv) | Molecular size and branching. nih.govresearchgate.net |
| Steric Field (CoMFA/CoMSIA) | 3D shape and volume of the molecule. nih.govresearchgate.net |
Intermolecular Interactions and Supramolecular Assembly
The solid-state structure of this compound is dictated by a complex interplay of non-covalent interactions. These interactions govern the packing of molecules in the crystal lattice, which in turn influences macroscopic properties like solubility, melting point, and stability.
Hydrogen Bonding Network Analysis in Crystal Structures
Hydrogen bonds are the primary directional forces responsible for the supramolecular assembly in the crystal structure of this compound. The molecule contains multiple hydrogen bond donors (the phenolic hydroxyl group -OH and the protonated amino group -NH₃⁺) and potential acceptors (the oxygen atom, the nitrogen atom, and the chloride counter-ion Cl⁻).
The presence of these functional groups allows for the formation of an extensive and intricate hydrogen-bonding network. In the crystal structures of related aminophenols, hydroxyl and amino groups are recognized as complementary hydrogen bonding donors and acceptors, often leading to architectures where all donors and acceptors are saturated. nih.govresearchgate.net In the hydrochloride salt, the chloride ion is a strong hydrogen bond acceptor and plays a crucial role in the network.
The analysis of such networks involves identifying the types of hydrogen bonds present (e.g., O-H···Cl⁻, N-H···Cl⁻, O-H···O, N-H···O) and how they connect molecules into specific motifs like chains, sheets, or three-dimensional frameworks. nih.govresearchgate.net Computational and crystallographic studies on similar compounds reveal that these interactions are key to stabilizing the crystal structure. researchgate.net
| Donor | Acceptor | Interaction Type | Potential Supramolecular Motif |
|---|---|---|---|
| Phenolic -OH | Chloride ion (Cl⁻) | Strong charge-assisted hydrogen bond | Formation of primary chains or layers |
| Ammonium (B1175870) -NH₃⁺ | Chloride ion (Cl⁻) | Strong charge-assisted hydrogen bond | Cross-linking of molecules into 3D networks |
| Phenolic -OH | Phenolic Oxygen | O-H···O | Formation of catemeric chains or dimeric rings |
| Ammonium -NH₃⁺ | Phenolic Oxygen | N-H···O | Linking molecules into sheets or ribbons nih.govresearchgate.net |
| Phenolic -OH | Amine Nitrogen (in another molecule) | O-H···N | Formation of heterodimeric interactions nih.govresearchgate.net |
Pi-Stacking Interactions and Crystal Packing Motifs
Several geometries of π-stacking are commonly observed in crystal structures:
Face-to-Face (Sandwich): Where the aromatic rings are parallel and directly on top of one another. This conformation is often destabilized by electrostatic repulsion unless there is a significant offset.
Parallel-Displaced: A more common and energetically favorable arrangement where the rings are parallel but shifted relative to each other. scirp.org
T-shaped (Edge-to-Face): Where the edge of one aromatic ring (the hydrogen atoms) points towards the face (the π-electron cloud) of another. nih.gov
The combination of strong, directional hydrogen bonds and weaker, less-directional π-stacking interactions defines the final crystal packing motif. researchgate.netllnl.gov A crystal's packing motif is the perceived pattern in how molecules orient relative to one another within the crystal structure. llnl.gov In related phenolic structures, offset parallel π-stacking arrangements are frequently observed, working in concert with hydrogen bonding to create a dense and stable crystalline solid. researchgate.net The centroid-to-centroid distance and the slip angle between the planes of the aromatic rings are key parameters used to characterize these interactions.
Applications of 2 Amino 4 Chlorophenol Hydrochloride As a Precursor or Intermediate in Advanced Organic Synthesis
Synthesis of Complex Heterocyclic Compounds
The unique arrangement of functional groups in 2-amino-4-chlorophenol (B47367) makes it an ideal starting material for the synthesis of various fused heterocyclic systems. The ortho-disposed amino and hydroxyl groups are perfectly positioned for cyclization reactions with a variety of reagents to form five- and six-membered heterocyclic rings.
2-Amino-4-chlorophenol is a key intermediate in the multi-step synthesis of 1,3,4-oxadiazole (B1194373) derivatives. A notable synthetic route involves the initial conversion of 2-amino-4-chlorophenol into N-(5-chloro-2-hydroxyphenyl)hydrazinecarboxamide. mdpi.com This transformation is typically achieved by first reacting the aminophenol with sodium cyanate (B1221674) to form a urea (B33335) derivative, which is then refluxed with hydrazine (B178648) hydrate (B1144303). mdpi.com The resulting hydrazinecarboxamide intermediate is then cyclized by reacting it with various aromatic aldehydes in the presence of a catalyst like sodium bisulphite to yield the final 2,5-disubstituted 1,3,4-oxadiazole analogues. mdpi.com
One study reported the synthesis of a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, which were evaluated for their anticancer properties. mdpi.com The findings highlighted that the substitution pattern on the aryl ring attached to the oxadiazole core significantly influenced the biological activity. mdpi.com
Table 1: Synthesis and Anticancer Activity of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues mdpi.com
| Compound ID | Aryl Substituent (R) | Percent Growth Inhibition (PGI) at 10 µM against SNB-19 Cell Line |
|---|---|---|
| 6c | 4-Nitrophenyl | - |
| 6h | 3,4,5-Trimethoxyphenyl | 65.12 |
| - | 2-Hydroxyphenyl | - |
| - | 4-Hydroxy-3-methoxyphenyl | - |
Data sourced from a study on the anticancer evaluation of oxadiazole analogues. The table shows selected examples and their reported percent growth inhibition against a specific cancer cell line.
The condensation of o-aminophenols with aldehydes or carboxylic acids is a fundamental method for synthesizing benzoxazoles, and 2-amino-4-chlorophenol is frequently used as a substrate in these reactions. The reaction typically proceeds via a condensation-aromatization sequence. For instance, reacting 2-amino-4-chlorophenol with various aromatic aldehydes in the presence of a Brønsted acidic ionic liquid gel as a heterogeneous catalyst under solvent-free conditions has been shown to produce 5-chlorobenzoxazole (B107618) derivatives in high yields, ranging from 86–94%. prepchem.com
This precursor is also used in the synthesis of 2-aminobenzoxazoles. Methodologies have been developed that utilize cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid to achieve cyclization of o-aminophenols, including 2-amino-4-chlorophenol. mdpi.com Furthermore, 2-amino-4-chlorophenol is a known intermediate in the industrial production of the muscle relaxant chlorzoxazone (B1668890), which features a 5-chlorobenzoxazol-2(3H)-one core.
Table 2: Selected Examples of Benzoxazole Synthesis using 2-Amino-4-chlorophenol
| Reagent | Catalyst/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| Aromatic Aldehydes | Brønsted Acidic Ionic Liquid Gel, 130 °C, Solvent-Free | 2-Aryl-5-chlorobenzoxazole | 86–94% | prepchem.com |
| Azo-linked salicylic (B10762653) acid derivative | Ultrasound | Novel Azo-linked Benzoxazole | - | chemicalbook.com |
While 2-amino-4-chlorophenol is a versatile building block for many heterocycles, its application in the direct synthesis of indole (B1671886), quinoline (B57606), and acridine (B1665455) scaffolds is not prominently featured in mainstream synthetic literature. The synthesis of these specific ring systems often follows well-established named reactions (e.g., Fischer indole synthesis, Skraup quinoline synthesis, Bernthsen acridine synthesis) that require different types of precursors. researchgate.netnih.gov For example, indole synthesis typically involves phenylhydrazines and carbonyl compounds, while quinoline synthesis often starts from anilines and α,β-unsaturated carbonyl compounds. nih.gov Acridine synthesis can be achieved through the cyclization of N-phenylanthranilic acid or the reaction of diphenylamine (B1679370) with a carboxylic acid. researchgate.net
Transforming 2-amino-4-chlorophenol into a suitable precursor for these syntheses would likely involve extensive multi-step functional group manipulations, which diminishes its utility as a direct starting material for these particular scaffolds. Therefore, direct and efficient synthetic routes from 2-amino-4-chlorophenol to indole, quinoline, and acridine derivatives are not commonly reported.
Phenoxazines are another class of heterocyclic compounds that can theoretically be derived from aminophenol precursors. Electrochemical synthesis is a powerful tool in organic chemistry that can facilitate oxidative coupling reactions. However, the specific electrochemical synthesis of phenoxazine (B87303) or diphenoxazine derivatives starting directly from 2-amino-4-chlorophenol is not a widely documented or established method in the reviewed scientific literature. While electrochemical methods exist for synthesizing various heterocyclic compounds, their application for the oxidative cyclization of 2-amino-4-chlorophenol to form a phenoxazine ring system is a niche area that requires further investigation.
Derivatization for Specialized Reagents and Ligands
The functional groups of 2-amino-4-chlorophenol allow for its derivatization into more complex molecules that can serve as specialized reagents or ligands in catalysis.
The development of chiral ligands is crucial for asymmetric catalysis, which enables the synthesis of enantiomerically pure compounds. sigmaaldrich.com Molecules containing an amino alcohol motif are common and effective precursors for the synthesis of chiral ligands. researchgate.net 2-Amino-4-chlorophenol, as an aminophenol, fits this structural profile and represents a potential, though not extensively reported, starting point for chiral ligand synthesis.
A prominent class of chiral ligands derived from amino alcohols are chiral oxazolines. These are often incorporated into ligand frameworks like PHOX (phosphinooxazoline) ligands, which have proven highly effective in various metal-catalyzed asymmetric reactions. sigmaaldrich.com The synthesis of an oxazoline (B21484) ring typically involves the cyclization of a chiral β-amino alcohol with a suitable reagent. While there are no widespread reports detailing the use of 2-amino-4-chlorophenol specifically for this purpose, the fundamental chemistry is plausible. The synthesis would involve resolution of the racemic aminophenol or an asymmetric transformation to generate a chiral center, followed by cyclization to form a chiral oxazoline moiety that could be further elaborated into a bidentate ligand.
Furthermore, the general utility of aminophenol structures as building blocks for sophisticated chiral ligands has been demonstrated. For instance, chiral aminophenol derivatives of [2.2]paracyclophane have been used to synthesize planar-chiral oxazole-pyrimidine (PYMCOX) ligands, which are effective in nickel-catalyzed asymmetric reactions. dicp.ac.cn This highlights the potential of the aminophenol scaffold, such as that found in 2-amino-4-chlorophenol, as a foundational element for the design of novel chiral ligands.
Synthesis of Photoactive or Electroactive Molecules
The inherent electronic characteristics of 2-amino-4-chlorophenol hydrochloride make it a valuable starting material for creating molecules with tailored photoactive and electroactive properties. The amino (-NH₂) and hydroxyl (-OH) groups are key reactive sites that can be chemically modified to extend the π-conjugated system of the molecule. For instance, the amino group can be converted into other functional groups or used as an anchoring point for building larger molecular frameworks.
One common synthetic strategy involves the derivatization of the amino group to form Schiff bases. The reaction of 2-amino-4-chlorophenol with various aldehydes can produce imine-linked compounds. For example, the condensation with salicylaldehyde (B1680747) derivatives can yield molecules like 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol. nih.gov Such structures can exhibit interesting photophysical properties and may be explored for their potential in electronic devices or as chemosensors.
Furthermore, the phenolic hydroxyl group can be used to form ether or ester linkages, while the aromatic ring itself can undergo further substitution reactions, allowing for fine-tuning of the electronic and steric properties of the final molecule. These modifications are crucial for designing materials with specific light-absorption or electron-transfer capabilities, which are essential for applications in fields like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).
Advanced Dye and Pigment Chemistry (Academic Perspective on Synthesis and Structure-Color Relationships)
From an academic standpoint, this compound is a foundational component in the study of dye chemistry, particularly in the synthesis of azo dyes and the exploration of how molecular structure dictates color.
Chromophore Design and Synthesis from this compound
The primary application of this compound in dye synthesis is as a diazo component. The synthesis process begins with the diazotization of the primary aromatic amino group. nih.gov In this reaction, the 2-amino-4-chlorophenol is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. This converts the amino group into a highly reactive diazonium salt.
This diazonium salt is then coupled with an electron-rich aromatic compound, known as the coupling component, to form an azo dye. nih.gov The general reaction is a classic example of electrophilic aromatic substitution, where the diazonium ion acts as the electrophile. The choice of the coupling component is critical as it largely determines the final color and properties of the dye. Common coupling components include phenols, naphthols, and aromatic amines. sciencepub.netjbiochemtech.com
The presence of the chloro and hydroxyl groups on the 2-amino-4-chlorophenol ring influences the electronic properties of the resulting chromophore. The chlorine atom, being an electron-withdrawing group, and the hydroxyl group, an electron-donating group, modulate the energy levels of the molecular orbitals, thereby affecting the wavelength of maximum absorption (λmax) and, consequently, the color of the dye. sciencepub.net For instance, coupling diazotized 2-amino-4-chlorophenol with various naphthol sulfonic acids can produce a range of colors for use as acid dyes. researchgate.net
Spectroscopic Properties and Colorimetric Responses of Derived Dyes (Methodological and Theoretical)
The color of dyes derived from this compound is directly related to their electronic absorption spectra in the visible region. The λmax value corresponds to the energy required to promote an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). Structural modifications to the dye molecule can alter this HOMO-LUMO energy gap, leading to a shift in the absorption maximum.
A bathochromic shift (red shift) to a longer wavelength is often observed when the extent of conjugation in the molecule is increased or when stronger electron-donating groups are introduced into the coupling component. sciencepub.net Conversely, a hypsochromic shift (blue shift) to a shorter wavelength can occur with the introduction of electron-withdrawing groups that disrupt the conjugation.
Theoretical calculations, such as those based on Density Functional Theory (DFT), can be employed to predict the electronic structure and absorption spectra of these dyes. analis.com.my These computational methods allow researchers to model the effects of different substituents and structural changes on the λmax and color of the dye before undertaking laboratory synthesis.
Experimental characterization is typically performed using UV-Vis spectroscopy. The molar extinction coefficient (ε), also determined from the UV-Vis spectrum, is a measure of how strongly the dye absorbs light at a given wavelength and is an important parameter for the coloring strength of the dye. sciencepub.net
| Diazo Component | Coupling Component | Resulting Dye Type | Observed Color/λmax (nm) | Key Structural Influence |
|---|---|---|---|---|
| Diazotized 2-amino-4-trifluoromethylbenzothiazole | N,N-dimethylaniline | Monoazo Disperse Dye | 450 (in acetone) | Basic aniline (B41778) coupler leads to yellow-orange shade. sciencepub.net |
| Diazotized 2-amino-4-trifluoromethylbenzothiazole | N,N-diethylaniline | Monoazo Disperse Dye | 455 (in acetone) | Slightly stronger electron-donating alkyl groups cause a small bathochromic shift. sciencepub.net |
| Diazotized 2-amino-4-trifluoromethylbenzothiazole | 2-Naphthol | Monoazo Disperse Dye | 482 (in acetone) | Increased conjugation from the naphthalene (B1677914) ring results in a significant bathochromic shift to a deeper red shade. sciencepub.net |
| Diazotized p-amino acetophenone | Phenolic derivatives | Azo Dye | Light yellow to dark red | Variations in the phenolic coupler lead to a wide range of hues. jbiochemtech.com |
Polymer Chemistry Applications
The bifunctional nature of this compound also lends itself to applications in polymer chemistry, where it can be used to synthesize new monomers or be incorporated into existing polymer structures to create functional materials.
Incorporation into Polymeric Scaffolds for Functional Materials Research
This compound can be chemically grafted onto polymer backbones to impart specific properties. The amino or hydroxyl groups can react with complementary functional groups on a polymer chain, such as carboxylic acids, acid chlorides, or epoxides. This covalent attachment allows for the modification of the polymer's surface or bulk properties.
For example, incorporating this compound into a polymer scaffold could enhance thermal stability, alter the refractive index, or introduce sites for metal chelation, which could be useful in catalysis or for creating sensor materials. While direct examples involving this compound are not prevalent in the search results, the principles of polymer modification are well-established. The analogous compound, 2-aminophenol (B121084), has been studied for its reaction with 4-methylbenzenesulfonyl chloride to produce sulfonamide derivatives, a reaction type that could potentially be applied to polymeric sulfonyl chlorides. researchgate.net
Monomer Synthesis for Polymerization Studies
A more fundamental application in polymer chemistry is the use of this compound as a starting material for the synthesis of novel monomers. By functionalizing either the amino or hydroxyl group with a polymerizable moiety, such as a vinyl, acrylate (B77674), or epoxide group, new monomers can be created. nih.gov
For instance, the hydroxyl group could be reacted with acryloyl chloride to form an acrylate monomer. Similarly, the amino group could be modified. These newly synthesized monomers can then undergo polymerization, either alone (homopolymerization) or with other monomers (copolymerization), to produce polymers with the 2-amino-4-chlorophenol unit incorporated directly into the main chain or as a pendant group. researchgate.net
The resulting polymers would carry the specific electronic and chemical characteristics of the 2-amino-4-chlorophenol moiety, potentially leading to materials with enhanced flame retardancy (due to the chlorine atom), altered solubility, or specific spectroscopic properties. The synthesis of such monomers is a key area of research for developing advanced polymers with tailored functionalities. scispace.com
Design and Synthesis of Advanced Materials Components (e.g., Schiff Bases for Catalysis and Sensor Development)
The chemical compound this compound serves as a valuable precursor in the field of advanced organic synthesis, particularly in the design of sophisticated Schiff base ligands. These ligands are of significant interest due to their capacity to form stable complexes with a variety of metal ions. The resulting metallo-organic frameworks exhibit tunable electronic and steric properties, making them highly suitable for applications in catalysis and chemical sensing.
The synthesis of Schiff bases from 2-Amino-4-chlorophenol typically involves the condensation reaction of its amino group with the carbonyl group of an aldehyde or ketone. This reaction is often carried out in an alcoholic solvent, sometimes with the addition of a catalytic amount of acid or base, and generally proceeds with high yield. rsc.org The presence of the chloro and hydroxyl substituents on the aromatic ring of the 2-Amino-4-chlorophenol moiety influences the electronic properties and coordination behavior of the resulting Schiff base ligand.
Schiff Bases in Catalysis
Schiff base complexes derived from 2-Amino-4-chlorophenol have demonstrated notable potential as catalysts in various organic transformations, particularly in oxidation reactions. The formation of metal complexes, for instance with cobalt(II), can lead to catalytically active species. nih.gov
For example, polydentate Schiff base ligands have been synthesized through the condensation of 2-amino-4-chlorophenol with other carbonyl-containing compounds. semanticscholar.org These ligands, upon complexation with metal ions like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II), form stable coordination compounds. Such complexes have been investigated for their catalytic activity in oxidation reactions, where the metal center acts as the active site. nih.govsemanticscholar.org The Schiff base ligand plays a crucial role in stabilizing the metal ion in various oxidation states and in influencing the selectivity of the catalytic process.
One area of investigation involves the biomimetic catalytic oxidation of substrates. Cobalt(II) complexes of Schiff bases derived from 2-aminophenol derivatives can mimic the activity of certain enzymes. These complexes can catalyze the oxidation of various substrates, a process that is of interest for synthetic applications. nih.gov While detailed kinetic data for the catalytic applications of this compound-derived Schiff bases are an active area of research, the foundational studies with similar compounds underscore their potential.
A study on a nonheme cobalt(II) complex demonstrated its utility in the catalytic oxidation of aliphatic C-H bonds, suggesting that high-valent cobalt-oxo or cobalt-oxyl species are the active oxidants. rsc.org This highlights the potential of cobalt complexes with Schiff bases derived from precursors like 2-Amino-4-chlorophenol in facilitating challenging oxidation reactions.
The following table summarizes representative research findings on the catalytic applications of related Schiff base complexes.
| Catalyst System | Substrate | Product | Key Findings |
| Cobalt(II) hemisalen complex | Alkenes | Epoxides | The cobalt(II) complex with a Schiff base ligand derived from o-vanillin and 2-aminophenol was found to catalyze the oxidation of alkenes. The study noted the in-situ oxidation of Co(II) to Co(III), which is crucial for the catalytic cycle. nih.gov |
| Nonheme Cobalt(II) complex | Alkanes | Alcohols, Ketones | A mononuclear cobalt(II) complex was shown to be an effective catalyst for the oxidation of aliphatic C-H bonds using m-chloroperbenzoic acid as the oxidant. rsc.org |
Schiff Bases in Sensor Development
Schiff bases synthesized from 2-Amino-4-chlorophenol are also promising candidates for the development of chemical sensors, particularly for the detection of metal ions. The imine nitrogen and the phenolic oxygen atoms of the Schiff base can act as selective binding sites for specific metal ions. This interaction often leads to a discernible change in the optical or electrochemical properties of the molecule, forming the basis for colorimetric or fluorescent sensors.
A notable application is in the development of fluorescent "turn-off" sensors for the detection of copper(II) ions. nih.govworktribe.com For instance, a Schiff base synthesized from 2-Amino-4-chlorophenol and a suitable aldehyde can exhibit fluorescence. Upon binding with Cu(II) ions, the fluorescence is quenched. This phenomenon allows for the selective and sensitive detection of Cu(II) in solution. The detection limit for such sensors can be in the micromolar to nanomolar range, demonstrating their high sensitivity. nih.govrsc.orgnih.gov
Research has shown that a Schiff base ligand derived from 2-amino-4-chlorophenol can be synthesized and characterized for its sensing capabilities. In one study, a Schiff base was prepared by reacting 2-amino-4-chlorophenol with 4-chlorobenzaldehyde. researchgate.net The resulting compound, 4-chloro-2-[(4-chlorobenzylidene)amino]phenol, was characterized, laying the groundwork for its application as a chemosensor.
The design of these sensors can be tailored by choosing different aldehyde precursors to modulate the selectivity and sensitivity towards various metal ions. For example, the reaction of 2-Amino-4-chlorophenol with 3,5-dichlorosalicylaldehyde (B181256) yields (E)-2-((3,5-dichloro-2-hydroxybenzylidene)amino)-4-chlorophenol, a Schiff base with multiple coordination sites. nih.govnih.gov
The following table presents data on the application of Schiff bases derived from 2-aminophenol derivatives as fluorescent sensors for metal ions.
| Schiff Base Sensor | Analyte | Detection Principle | Limit of Detection (LOD) |
| Aniline-functionalized naphthalene dialdehyde (B1249045) Schiff base | Cu(II) | Fluorescence "turn-off" | 1.64 x 10⁻⁸ M nih.govworktribe.com |
| Schiff base from 2,4-diaminobenzaldehyde (B1589423) and 2-aminophenol | Fe(III), Fe(II), Cu(II) | Fluorescence quenching | 2.17 x 10⁻⁶ M (Fe³⁺), 2.06 x 10⁻⁶ M (Fe²⁺), 2.48 x 10⁻⁶ M (Cu²⁺) rsc.org |
| Carbazole-based Schiff base | Cu(II) | Colorimetric and Fluorescent enhancement | 5.67 x 10⁻⁶ M researchgate.net |
| (4-mercaptophenyl) iminomethylphenyl naphthalenyl carbamate (B1207046) (MNC) | Cu(II) | Fluorescence "turn-off" | 1.45 nM nih.gov |
Environmental Fate and Degradation Mechanisms of 2 Amino 4 Chlorophenol Hydrochloride
Photolytic and Oxidative Degradation Pathways in Environmental Compartments
Abiotic degradation, driven by light and reactive chemical species, plays a significant role in the transformation of 2-amino-4-chlorophenol (B47367) in the environment. These processes can lead to the breakdown of the parent compound into various intermediates.
While specific studies on the photolytic degradation products of 2-amino-4-chlorophenol are limited, research on related compounds such as 4-chlorophenol and aminophenols provides insight into potential transformation pathways. The photocatalytic degradation of 4-chlorophenol, for instance, proceeds through the formation of intermediates like 4-chlorocatechol. acs.org This initial hydroxylation is a common step in the breakdown of phenolic compounds. Further degradation of 4-chlorocatechol leads to the formation of 5-chloro-1,2,4-benzenetriol and subsequent oxidative cleavage of the aromatic ring to produce diacids and acid-aldehydes. acs.org It is plausible that 2-amino-4-chlorophenol undergoes similar hydroxylation and ring-cleavage reactions under photolytic conditions. The presence of the amino group may also lead to oxidative deamination as an initial transformation step.
Reactive oxygen species (ROS), particularly hydroxyl radicals (•OH), are key drivers of the abiotic degradation of chlorophenolic compounds. cornell.edunih.govdntb.gov.ua Processes like the photo-Fenton reaction, which generates hydroxyl radicals through the interaction of iron ions, hydrogen peroxide, and light, have been shown to effectively degrade related chlorophenols. researchgate.net
The degradation pathways of chlorophenols are highly dependent on the specific reactive oxygen species present in the system. cornell.edu The oxidation of the aminophenol structure is expected to generate ROS, contributing to the breakdown of the molecule. nih.gov Studies on the photocatalytic degradation of similar compounds, such as 2-amino phenol (B47542) and 4-chlorophenol, demonstrate that the presence of an external oxidant like hydrogen peroxide (H₂O₂) significantly enhances the degradation rate, which points to a mechanism involving hydroxyl radicals. researchgate.net These highly reactive species can attack the aromatic ring, leading to hydroxylation, dechlorination, and eventual mineralization.
Biotransformation and Biodegradation Studies
Microbial activity is a critical component in the environmental breakdown of 2-amino-4-chlorophenol. Several bacterial strains have been identified that can utilize this compound as a source of carbon and energy, transforming it into less harmful substances through specific metabolic pathways.
The biodegradation of 2-amino-4-chlorophenol (2C4AP) has been notably studied in the Gram-positive bacterium Arthrobacter sp. SPG. This strain initiates degradation by converting 2C4AP into chlorohydroquinone (CHQ) through the removal of an ammonium (B1175870) ion. nih.gov The CHQ is then dehalogenated to form hydroquinone (HQ), which subsequently undergoes ring cleavage to yield γ-hydroxymuconic semialdehyde. nih.gov
In contrast, the degradation of the isomer 4-chloro-2-aminophenol (4C2AP) by the Gram-negative bacterium Burkholderia sp. RKJ 800 follows a different route. This pathway begins with the formation of 4-chlorocatechol (4CC), which is then cleaved to produce 3-chloro-cis,cis-muconate. researchgate.netnih.gov
Identified Metabolites in the Biodegradation of Amino Chlorophenols
| Metabolite | Parent Compound | Degrading Microorganism | Pathway Step |
|---|---|---|---|
| Chlorohydroquinone (CHQ) | 2-Amino-4-chlorophenol | Arthrobacter sp. SPG | Initial product after deamination. nih.gov |
| Hydroquinone (HQ) | 2-Amino-4-chlorophenol | Arthrobacter sp. SPG | Product of CHQ dehalogenation. nih.gov |
| 4-Chlorocatechol (4CC) | 4-Chloro-2-aminophenol | Burkholderia sp. RKJ 800 | Initial product after deamination. researchgate.netnih.gov |
| 3-chloro-cis,cis-muconate | 4-Chloro-2-aminophenol | Burkholderia sp. RKJ 800 | Product of 4CC ring cleavage. researchgate.net |
Specific enzymes drive the microbial degradation of 2-amino-4-chlorophenol and its isomers. In Arthrobacter sp. SPG, the degradation of 2C4AP is initiated by a 2C4AP-deaminase , which removes the amino group to form CHQ. nih.gov Subsequently, a CHQ-dehalogenase catalyzes the removal of the chlorine atom to produce HQ. nih.gov The aromatic ring of HQ is then cleaved by HQ-dioxygenase . nih.gov
For the degradation of 4C2AP by Burkholderia sp. RKJ 800, a 4C2AP-deaminase is responsible for the initial conversion to 4-chlorocatechol. researchgate.net The subsequent ring cleavage is carried out by 4-chlorocatechol-1,2-dioxygenase . researchgate.net
Key Enzymes in the Biodegradation of Amino Chlorophenols
| Enzyme | Substrate | Product | Microorganism |
|---|---|---|---|
| 2C4AP-deaminase | 2-Amino-4-chlorophenol (2C4AP) | Chlorohydroquinone (CHQ) | Arthrobacter sp. SPG nih.gov |
| CHQ-dehalogenase | Chlorohydroquinone (CHQ) | Hydroquinone (HQ) | Arthrobacter sp. SPG nih.gov |
| HQ-dioxygenase | Hydroquinone (HQ) | γ-hydroxymuconic semialdehyde | Arthrobacter sp. SPG nih.gov |
| 4C2AP-deaminase | 4-Chloro-2-aminophenol (4C2AP) | 4-Chlorocatechol (4CC) | Burkholderia sp. RKJ 800 researchgate.net |
| 4-Chlorocatechol-1,2-dioxygenase | 4-Chlorocatechol (4CC) | 3-chloro-cis,cis-muconate | Burkholderia sp. RKJ 800 researchgate.netnih.gov |
The isolation and characterization of specific microbial strains capable of degrading chloroaminophenols are fundamental to understanding their environmental fate and for developing bioremediation technologies.
Burkholderia sp. RKJ 800 : This Gram-negative bacterium was isolated from a pesticide-contaminated site and can utilize 4-chloro-2-aminophenol as its sole source of carbon and energy. researchgate.netnih.gov Studies have confirmed its ability to degrade 4C2AP in soil microcosms, suggesting its potential for in-situ bioremediation of contaminated sites. researchgate.net
Arthrobacter sp. SPG : This Gram-positive bacterium is notable for its ability to use 2-chloro-4-aminophenol as its sole carbon and energy source. nih.gov The degradation pathway in this organism has been elucidated, and it has been shown to effectively degrade 2C4AP in both sterile and non-sterile soil, indicating its robustness and potential for bioremediation applications. nih.gov This was the first report of the degradation of 2C4AP by a bacterium. nih.gov
Adsorption and Leaching Studies in Environmental Matrices
The mobility of 2-Amino-4-chlorophenol hydrochloride in the environment is largely governed by its adsorption to soil components and its persistence in aquatic systems.
Interaction with Soil Organic Matter and Minerals
The adsorption and desorption of chlorophenols in soil are significantly influenced by soil properties, particularly pH and organic matter content. nih.gov Research on pentachlorophenol, a related compound, demonstrates that acidic soil conditions enhance the adsorption rate compared to alkaline conditions. nih.gov The amino group in 2-Amino-4-chlorophenol can become protonated in acidic soils, increasing its positive charge and enhancing its electrostatic attraction to negatively charged soil colloids like clay minerals and organic matter.
Soil organic matter provides a major reservoir for the sorption of organic contaminants. Studies on other chlorophenols have shown that increasing the organic content of soil, for instance through the addition of organic fertilizers, elevates the adsorption rates of these compounds. nih.gov Clay minerals, with their high specific surface area and cation exchange capacity, also play a crucial role in immobilizing phenolic compounds. mdpi.com For example, acid-activated bentonite has shown a removal efficiency of over 95% for phenol and 4-chlorophenol from wastewater, indicating strong adsorptive interactions. mdpi.com
The type of organic matter is also a factor. While some organic materials enhance adsorption, soluble organic compounds, such as certain fulvic acids, can compete with contaminants for adsorption sites or form soluble complexes, potentially increasing the mobility and leaching of the contaminant. nih.gov
| Soil Parameter | Effect on Adsorption | Underlying Mechanism | Reference |
|---|---|---|---|
| Low pH (Acidic) | Increased Adsorption | Protonation of amino groups increases electrostatic attraction to negatively charged soil colloids. | nih.gov |
| High Organic Matter | Increased Adsorption | Provides more sorption sites for the organic contaminant. | nih.gov |
| Clay Minerals | Increased Adsorption | High surface area and cation exchange capacity facilitate binding. | mdpi.com |
| Soluble Organic Carbon | Decreased Adsorption / Increased Leaching | Competition for binding sites and formation of mobile contaminant-carbon complexes. | nih.gov |
Mobility and Persistence in Aquatic Systems
Once this compound enters aquatic systems, its mobility and persistence become key determinants of its environmental impact. Mobility in the subsurface is the potential for a substance to be transported by porewater flow and is influenced by its sorption to soils and sediments. nih.gov A key indicator of mobility is the organic carbon-water partition coefficient (Koc). A low Koc value suggests weak adsorption to organic carbon in soil and sediment, leading to higher mobility in groundwater. The log Kow (octanol-water partition coefficient) for 2-Amino-4-chlorophenol is 1.24, suggesting a moderate potential for adsorption to organic matter. who.intnih.gov
Persistence refers to the degradation rate of a chemical in an environmental compartment. nih.gov In aquatic environments, this is often measured by the degradation half-life. Studies on analogous chlorophenols in groundwater have shown that mono-chlorinated compounds can be persistent, migrating significant distances within an aquifer. researchgate.net The degradation of these compounds can occur under both anaerobic and aerobic conditions, though the rates and pathways may differ. researchgate.net For instance, the degradation of 2,4-dichlorophenol (B122985) was found to be inhibited under aerobic conditions compared to anaerobic ones. researchgate.net
Advanced Remediation Technologies Research (Methodological Focus)
Due to the toxicity and persistence of chlorophenolic compounds, research has focused on developing effective remediation technologies.
Advanced Oxidation Processes (AOPs) for Degradation
Advanced Oxidation Processes (AOPs) are a set of treatment procedures designed to remove organic materials through reactions with highly reactive hydroxyl radicals (·OH). wikipedia.org These radicals are powerful, unselective oxidants that can break down complex organic molecules into simpler, less toxic compounds like water, carbon dioxide, and mineral acids. wikipedia.orgresearchgate.net
Common AOPs for chlorophenol degradation include:
UV/H₂O₂: This process involves the photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) light to generate hydroxyl radicals. tandfonline.com Studies on 4-chlorophenol and 2,4-dichlorophenol have demonstrated high degradation efficiencies. nih.gov For 4-chlorophenol, a degradation of over 99% was achieved in under 40 minutes at a neutral pH. The process for 2,4-dichlorophenol can achieve mineralization efficiencies above 95% within five hours, starting with the detachment of the chlorine atom, followed by the breakdown of the benzene (B151609) ring. tandfonline.com
Photo-Fenton (UV/H₂O₂/Fe²⁺): This method enhances the UV/H₂O₂ process with the addition of ferrous iron (Fe²⁺) as a catalyst. The Photo-Fenton process has been shown to be highly effective under acidic conditions (pH ~3), accelerating the oxidation rate of p-chlorophenol by 5-9 times compared to the UV/H₂O₂ process alone. nih.gov Complete removal of 2,4-dichlorophenol was achieved in 60 minutes using this method. nih.gov
Other AOPs: Other methods like ozonation (O₃), ozone/UV, and TiO₂/UV photocatalysis are also effective for degrading chlorophenols. ijcea.orgtandfonline.commdpi.com
| AOP Method | Target Compound | Optimal pH | Degradation Efficiency | Reference |
|---|---|---|---|---|
| UV/H₂O₂ | 4-Chlorophenol | 7 | >99% in <40 min | |
| UV/H₂O₂ | 2,4-Dichlorophenol | Acidic | >95% mineralization in 5 hrs | tandfonline.com |
| Photo-Fenton | p-Chlorophenol | 3 | 5-9 times faster than UV/H₂O₂ | nih.gov |
| Photo-Fenton | 2,4-Dichlorophenol | Acidic | 100% in 60 min | nih.gov |
| UV/H₂O₂/TiO₂ | p-Chlorophenol | 4 | 79.8% in 90 min | ijcea.org |
Bioremediation Strategies and Optimization in Contaminated Sites (e.g., soil microcosms)
Bioremediation utilizes microorganisms to degrade organic contaminants. who.int This can be a cost-effective and environmentally friendly approach for contaminated sites. For chlorophenols, bioremediation can proceed under both anaerobic and aerobic conditions. nih.gov
A common strategy involves a two-stage process: an initial anaerobic phase to promote reductive dehalogenation (removal of chlorine atoms), followed by an aerobic phase for the complete mineralization of the resulting phenolic compounds. nih.gov In pilot-scale bioreactors treating sawmill soil contaminated with chlorophenols, this consecutive anaerobic-aerobic approach resulted in a 93.5-95% removal of total chlorophenols. nih.gov
Soil microcosm studies are valuable laboratory tools for investigating the biodegradation potential of specific compounds under controlled conditions that simulate the natural environment. researchgate.net Research on 4-chlorophenol degradation in soil microcosms using the bacterium Arthrobacter chlorophenolicus demonstrated effective removal of the contaminant. researchgate.net Immobilizing enzymes from fungi, such as white rot fungi, onto carriers has also proven effective. Immobilized enzymes showed a 94.7% removal rate for 160 mg/L of 2,4,6-trichlorophenol, significantly outperforming free enzymes. nih.gov
Catalytic Hydrodechlorination Studies
Catalytic hydrodechlorination (HDC) is a promising technology that uses a catalyst and a hydrogen source to replace chlorine atoms on a molecule with hydrogen atoms, thereby reducing the toxicity of chlorinated compounds. mdpi.com This method is often preferred over AOPs as it can be more selective and avoids the generation of toxic by-products. mdpi.com
Palladium (Pd) is a highly effective catalyst for HDC due to its excellent ability to adsorb hydrogen and its stability in aqueous reactions. mdpi.comrsc.org The catalyst is typically immobilized on a support material like alumina, graphene, or carbon-coated iron nanoparticles. mdpi.comrsc.orgepa.gov
Research on the HDC of 4-chlorophenol has shown that the reaction rate is influenced by several factors:
Catalyst Dosage: A higher catalyst dosage provides more reaction sites, enhancing the removal rate. mdpi.com
pH: The reaction pH can affect the catalyst's activity and the state of the target molecule.
Catalyst Support: Graphene-based supports have demonstrated high catalytic performance due to the small particle size and high dispersion of the palladium nanoparticles. epa.gov Catalysts with a magnetic core (e.g., Pd/Fe₃O₄@C) offer the advantage of easy separation and recovery from the reaction mixture for reuse. rsc.org
The HDC reaction pathway for chlorophenols typically involves the cleavage of the C-Cl bond to form phenol, which is a less toxic compound. mdpi.com Studies have shown that various chlorophenols, including 4-chlorophenol and isomers of dichlorophenol, can be completely decomposed within 2 hours using a 3% Pd/graphene catalyst. epa.gov
Future Directions and Emerging Research Avenues for 2 Amino 4 Chlorophenol Hydrochloride
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
The synergy between artificial intelligence (AI) and chemistry is set to revolutionize how molecules are designed and synthesized. For 2-Amino-4-chlorophenol (B47367) hydrochloride, AI and machine learning (ML) can offer powerful tools to predict and optimize its synthetic routes and reaction outcomes.
Table 1: Potential AI-Predicted Retrosynthetic Disconnections for a Hypothetical Target Molecule Derived from 2-Amino-4-chlorophenol Hydrochloride
| Target Molecule Feature | Conventional Disconnection | Potential AI-Proposed Disconnection | Predicted Advantage |
| Complex amide linkage | Amidation of the amine group | Reductive amination pathway | Higher atom economy |
| Ether linkage at the phenol (B47542) | Williamson ether synthesis | Buchwald-Hartwig etherification | Milder reaction conditions |
| Additional aromatic substitution | Electrophilic aromatic substitution | C-H activation strategy | Greater regioselectivity |
Automated Reaction Optimization and Parameter Prediction
Exploration of Novel Reactivity and Unconventional Reaction Conditions
Future research will likely focus on uncovering new modes of reactivity for this compound, moving beyond its traditional role in, for example, the synthesis of dye and pharmaceutical intermediates. neu.edu.tr This involves exploring unconventional reaction conditions to drive novel transformations.
The application of mechanochemistry, where mechanical force is used to induce chemical reactions, could offer solvent-free synthetic routes to derivatives of this compound, enhancing the sustainability of these processes. Similarly, flow chemistry, which involves continuous reaction streams in microreactors, can provide precise control over reaction parameters, leading to improved yields and safety for exothermic or rapid reactions involving this compound.
Table 2: Emerging Reaction Conditions and Their Potential Applications for this compound
| Reaction Condition | Potential Transformation | Advantage |
| Mechanochemistry (Ball Milling) | Solid-state synthesis of coordination polymers | Solvent-free, reduced waste |
| Flow Chemistry | Nitration or halogenation reactions | Enhanced safety, precise temperature control |
| Photoredox Catalysis | C-N or C-O cross-coupling reactions | Mild conditions, novel bond formations |
| Sonochemistry (Ultrasound) | Accelerated synthesis of heterocyclic derivatives | Increased reaction rates |
Development of Advanced Analytical Platforms for In-Situ and Real-Time Monitoring of Reactions
To fully understand and optimize the synthesis of derivatives from this compound, advanced analytical techniques that allow for real-time monitoring are crucial. In-situ spectroscopic methods, such as Process Analytical Technology (PAT), can provide continuous data on reactant consumption and product formation.
Techniques like ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and in-situ Raman spectroscopy can track the concentration of key species throughout a reaction, offering deep mechanistic insights and enabling precise control over the reaction endpoint. The integration of these analytical tools with automated synthesis platforms represents a significant step towards "smart" chemical manufacturing.
Cross-Disciplinary Research with Material Science and Nanoscience (Focus on Chemical Synthesis for these Fields)
The functional groups of this compound—the amine, the phenol, and the chloro substituent—make it a versatile precursor for the synthesis of advanced materials.
In material science , this compound can be used as a monomer or cross-linking agent in the synthesis of high-performance polymers. For instance, its incorporation into polyamides or polyimides could enhance thermal stability and flame retardancy due to the presence of the chlorine atom.
In nanoscience , this compound can serve as a capping agent or surface modifier for nanoparticles. The amino and hydroxyl groups can coordinate to the surface of metal or metal oxide nanoparticles, stabilizing them and providing a functional handle for further chemical modification. This could be leveraged in the development of novel catalysts or sensing platforms.
Table 3: Potential Applications of this compound in Material and Nanoscience Synthesis
| Field | Application | Role of this compound | Potential Property Enhancement |
| Material Science | Synthesis of flame-retardant epoxy resins | Curing agent or modifier | Increased char yield and thermal stability |
| Nanoscience | Functionalization of gold nanoparticles | Surface ligand | Enhanced stability and biocompatibility |
| Material Science | Precursor for conductive polymers | Monomer for electropolymerization | Tailorable electronic properties |
| Nanoscience | Synthesis of quantum dots | Capping agent | Control of particle size and photoluminescence |
Q & A
What analytical methods are recommended for detecting trace impurities of 2-amino-4-chlorophenol hydrochloride in pharmaceutical formulations?
Methodological Answer:
High-Performance Liquid Chromatography (HPLC) with UV detection is widely used. For example, Dedhiya et al. (2016) developed an isocratic HPLC method using a C18 column and a mobile phase of water:acetonitrile:acetic acid (70:30:1 v/v/v) to quantify 2-amino-4-chlorophenol in chlorzoxazone drug formulations. This method achieved detection limits suitable for pharmaceutical QC (0.0004–0.3200% w/w) . For complex matrices like plasma, green spectrofluorimetric methods with constant-wavelength synchronous scanning (CWSS) can concurrently resolve overlapping signals from 2-amino-4-chlorophenol and other analytes without pre-treatment .
How can conflicting carcinogenicity data from rodent studies be reconciled in risk assessment?
Advanced Analysis:
Two GLP-compliant studies in rats and mice reported carcinogenicity discrepancies. Male rats showed urinary bladder tumors at ≥1,250 ppm dietary exposure, while mice exhibited no significant findings. To resolve this:
- Species-Specific Metabolism: Rats may form reactive metabolites (e.g., N-hydroxylated intermediates) more efficiently due to cytochrome P450 differences.
- Dose-Response Thresholds: Apply benchmark dose modeling to identify no-observed-adverse-effect levels (NOAELs).
- Mechanistic Studies: Evaluate genotoxicity endpoints (e.g., Ames test, micronucleus assays) to assess mutagenic potential, as IARC noted weak genotoxicity evidence .
What experimental design considerations are critical for stability studies of this compound under varying pH conditions?
Methodological Guidance:
- Buffer Selection: Use Britton-Robinson buffers (pH 2.0–10.0) to simulate physiological and storage conditions. Monitor degradation via HPLC or fluorescence spectroscopy .
- Temperature Control: Accelerated stability testing at 40°C/75% RH can predict shelf-life.
- Degradation Product Identification: Forced degradation (e.g., reflux with NaOH) generates 2-amino-4-chlorophenol, which can be extracted and characterized via LC-MS .
How does this compound interact with biological systems, and what are the implications for toxicity studies?
Mechanistic Insight:
- Methaemoglobinemia: Occupational exposure studies reported elevated methaemoglobin levels in workers, likely due to aromatic amine oxidation .
- Skin Sensitization: Structural similarity to p-phenylenediamine derivatives suggests haptenization via covalent binding to skin proteins, triggering allergic responses .
- In Vitro Models: Use primary human keratinocytes or THP-1 monocytes to assess irritation and immunotoxicity, aligning with OECD guidelines.
What synthetic routes are available for producing this compound, and how can yields be optimized?
Synthetic Strategies:
- Acetylation-Nitration-Hydrolysis: Starting from 2-amino-4-chlorophenol, acetylation (acetic anhydride), nitration (HNO₃/H₂SO₄), and hydrolysis (HCl reflux) yield derivatives like 2-amino-4-chloro-5-nitrophenol with ~65% efficiency .
- Catalytic Improvements: Replace traditional nitrating agents with zeolite-supported HNO₃ to reduce byproducts.
- Purity Control: Monitor intermediates via TLC (silica gel GF254, chloroform:methanol 9:1) .
What occupational exposure controls are recommended for handling this compound in laboratory settings?
Safety Protocol:
- Hierarchy of Controls: Use fume hoods (engineering), nitrile gloves (PPE), and closed systems for synthesis .
- Biomonitoring: Measure urinary metabolites (e.g., chlorophenol conjugates) in workers to assess exposure levels .
- Regulatory Compliance: Follow GHS classification (H315 for skin irritation, H302 for oral toxicity) and EU REACH restrictions .
How can researchers address the lack of human pharmacokinetic data for this compound?
Advanced Modeling Approaches:
- In Silico Prediction: Use QSAR tools like ADMET Predictor™ to estimate absorption (logP = 1.2) and hepatic clearance.
- Cross-Species Extrapolation: Apply allometric scaling from rodent PK studies (e.g., plasma t½ in rats) to estimate human dosimetry .
- Microsampling Techniques: Leverage dried blood spot (DBS) methods to minimize animal use while collecting PK parameters.
What are the key challenges in quantifying this compound in environmental samples?
Analytical Challenges & Solutions:
- Matrix Interference: Solid-phase extraction (SPE) with Oasis HLB cartridges improves recovery from water samples .
- Detection Sensitivity: LC-MS/MS with electrospray ionization (ESI) achieves sub-ppb detection limits, critical for environmental monitoring .
- Standardization: Use deuterated internal standards (e.g., 2-amino-4-chlorophenol-d4) to correct for matrix effects .
How does this compound function as an intermediate in chlorzoxazone synthesis?
Application in Drug Development:
- Coupling Reactions: React with phosgene or triphosgene to form the benzoxazolinone core of chlorzoxazone.
- Purity Specifications: USP/EP guidelines require ≤0.1% residual 2-amino-4-chlorophenol in final API batches, necessitating rigorous QC via HPLC .
What interdisciplinary approaches are needed to resolve contradictory genotoxicity data?
Integrated Research Framework:
- High-Throughput Screening: Use Tox21 assays to evaluate mitochondrial toxicity and DNA damage pathways.
- Omics Integration: Combine transcriptomics (RNA-seq) and metabolomics to identify biomarkers of genotoxic stress.
- Epidemiological Correlation: Link occupational exposure registries with long-term health outcomes in cohort studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
